1-ethyl-4-iodo-5-methyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-ethyl-4-iodo-5-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIFRPWRVZPFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295318 | |
| Record name | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-56-0 | |
| Record name | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation of the Molecular Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive elucidation of the chemical structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Although direct experimental data for this specific molecule is not extensively available in public literature, this document constructs a detailed structural and spectroscopic profile based on established principles of organic chemistry and extensive data from analogous pyrazole derivatives. This guide offers a robust framework for the synthesis, characterization, and potential applications of this compound in research and drug development. Included are proposed synthetic pathways, predicted spectroscopic data, and detailed experimental considerations.
Introduction
Pyrazole and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities are often modulated by the nature and position of substituents on the pyrazole ring. The target molecule, this compound, possesses key structural features—an ethyl group at the N1 position, an iodo group at the C4 position, and a methyl group at the C5 position—that make it a valuable intermediate for further chemical elaboration, particularly in cross-coupling reactions. This guide serves to theoretically define its structure and properties to facilitate its synthesis and utilization in medicinal chemistry and materials science.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a multi-step process, starting from readily available precursors. A plausible synthetic route involves the initial formation of the pyrazole ring followed by regioselective iodination.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole
-
Reaction Setup: To a solution of ethylhydrazine in a suitable solvent such as ethanol, add 3-pentenenitrile.
-
Cyclization: The reaction mixture is heated under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 1-ethyl-5-methyl-1H-pyrazole.
Step 2: Iodination of 1-ethyl-5-methyl-1H-pyrazole
-
Reaction Setup: The synthesized 1-ethyl-5-methyl-1H-pyrazole is dissolved in a suitable solvent like acetonitrile.
-
Iodinating Agent: An iodinating agent such as N-iodosuccinimide (NIS) is added to the solution. The reaction is typically stirred at an elevated temperature.[1]
-
Work-up and Purification: After the reaction is complete, the solvent is evaporated. The crude product is then purified by column chromatography to afford the final product, this compound.
The following diagram illustrates the proposed synthetic workflow:
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Based on data from structurally similar compounds, a predicted spectroscopic profile is presented below.
The chemical structure of the target compound is as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -CH₂CH ₃ |
| ~2.3 | Singlet | 3H | -CH ₃ |
| ~4.1 | Quartet | 2H | -CH ₂CH₃ |
| ~7.5 | Singlet | 1H | Pyrazole C3-H |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~12 | -CH₂C H₃ |
| ~15 | -C H₃ |
| ~45 | -C H₂CH₃ |
| ~70 | C 4-I |
| ~140 | C 3-H |
| ~148 | C 5-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-3000 | Medium-Strong | C-H stretch (aliphatic) |
| ~1550 | Medium | C=N stretch (pyrazole ring) |
| ~1460 | Medium | C-H bend (aliphatic) |
| ~1380 | Medium | C-H bend (aliphatic) |
| ~550 | Medium-Weak | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Mass Spectrum Fragmentation
| m/z | Interpretation |
| ~250 | [M]⁺ (Molecular ion) |
| ~235 | [M - CH₃]⁺ |
| ~221 | [M - C₂H₅]⁺ |
| ~123 | [M - I]⁺ |
Potential Applications in Drug Development and Research
The iodo-substituent at the C4 position of the pyrazole ring is a versatile synthetic handle. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[2] This allows for the introduction of a wide range of molecular fragments, making this compound a valuable building block for creating libraries of novel compounds for biological screening. The pyrazole core itself is a well-known pharmacophore, and modifications at the C4 position can significantly influence the compound's interaction with biological targets.
The following diagram illustrates the logical relationship of this compound as a building block in chemical synthesis:
Conclusion
This technical guide provides a detailed, albeit theoretical, elucidation of the structure of this compound. By leveraging data from analogous compounds, we have proposed a viable synthetic route and predicted its key spectroscopic characteristics. The structural features of this molecule, particularly the synthetically versatile iodo-group, position it as a valuable intermediate for the development of novel chemical entities in medicinal chemistry and related scientific fields. The information presented herein is intended to serve as a foundational resource for researchers and scientists interested in the synthesis and application of this and similar pyrazole derivatives.
References
An In-depth Technical Guide to the Synthesis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of a feasible synthetic pathway for 1-ethyl-4-iodo-5-methyl-1H-pyrazole, a substituted pyrazole with potential applications in medicinal chemistry and materials science. The pyrazole core is a significant scaffold in many pharmaceutical agents, and the introduction of iodo-, ethyl-, and methyl- groups offers opportunities for further functionalization and tuning of its physicochemical properties.[1][2] This guide details the proposed synthetic strategy, experimental protocols, and relevant data presentation.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process, starting from commercially available reagents. The proposed pathway involves the initial formation of the N-ethylated pyrazole core, followed by regioselective iodination at the C4 position.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are based on established methodologies for pyrazole synthesis and iodination.[3][4]
Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole
This step involves the condensation reaction between pentane-2,4-dione and ethylhydrazine sulfate.
-
Materials:
-
Pentane-2,4-dione
-
Ethylhydrazine sulfate
-
Sodium carbonate
-
Ethanol
-
Water
-
Diethyl ether
-
Magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylhydrazine sulfate (1 equivalent) and sodium carbonate (2 equivalents) in a mixture of water and ethanol.
-
To this solution, add pentane-2,4-dione (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 1-ethyl-5-methyl-1H-pyrazole.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Step 2: Synthesis of this compound
This step describes the regioselective iodination of the synthesized 1-ethyl-5-methyl-1H-pyrazole at the C4 position using N-iodosuccinimide (NIS).[4]
-
Materials:
-
1-ethyl-5-methyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Heptane
-
-
Procedure:
-
Dissolve 1-ethyl-5-methyl-1H-pyrazole (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add N-iodosuccinimide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 85°C and stir for 1-2 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in heptane to yield this compound as the final product.[4]
-
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Key Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Pentane-2,4-dione | C₅H₈O₂ | 100.12 | 140.4 | 0.975 |
| Ethylhydrazine sulfate | C₂H₁₀N₂O₄S | 158.18 | - | - |
| N-Iodosuccinimide | C₄H₄INO₂ | 224.98 | - | - |
Table 2: Properties of Synthesized Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield (%) |
| 1-ethyl-5-methyl-1H-pyrazole | C₆H₁₀N₂ | 110.16 | Colorless to pale yellow oil | 70-85 |
| This compound | C₆H₉IN₂ | 236.06 | Pale yellow solid or oil | 65-80 |
Note: Expected yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.
Logical Workflow of the Synthesis
The overall workflow for the synthesis is depicted in the following diagram.
Caption: Workflow diagram for the synthesis of this compound.
This technical guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements. The successful synthesis of this compound will provide a valuable building block for the development of novel chemical entities in various fields of research.
References
- 1. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 2. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. 1H-Pyrazole, 4-iodo-1-methyl-5-(4-methylphenyl)- synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 1-ethyl-4-iodo-5-methyl-1H-pyrazole
Disclaimer: The specific compound 1-ethyl-4-iodo-5-methyl-1H-pyrazole is not readily found in major chemical databases, and therefore, a specific CAS number cannot be provided at this time. The following technical guide has been constructed based on established synthetic methodologies and known properties of structurally related pyrazole derivatives. The experimental protocols and data are representative and should be adapted and verified for the specific synthesis of the target compound.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents.[1][2] Their diverse biological activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] The introduction of an iodo-substituent at the C4 position of the pyrazole ring provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, making 4-iodopyrazoles valuable building blocks in the synthesis of complex molecules.[6][7] This guide focuses on the synthesis, potential properties, and applications of the novel compound this compound.
Physicochemical and Spectroscopic Data of Related Compounds
While specific data for this compound is unavailable, the following table summarizes the known properties of closely related compounds to provide an estimation of its characteristics.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |
| 4-Iodo-1H-pyrazole | 3469-69-0 | C₃H₃IN₂ | 193.98 | 108-110 | ¹H NMR (DMSO-d₆): δ 7.55 (s, 1H), 8.07 (s, 1H), 13.1 (br s, 1H). ¹³C NMR (DMSO-d₆): δ 59.0, 137.9, 140.2.[8][9][10] |
| 1-Methyl-4-iodopyrazole | 39806-90-1 | C₄H₅IN₂ | 208.00 | Not available | - |
| 1-Ethylpyrazole | 39355-61-4 | C₅H₈N₂ | 96.13 | Not available | - |
| 3,5-Dimethylpyrazole | 67-51-6 | C₅H₈N₂ | 96.13 | 106-108 | - |
Proposed Synthetic Pathway
A plausible synthetic route to this compound involves a multi-step process beginning with the construction of the pyrazole core, followed by N-alkylation and subsequent iodination.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Representative)
The following are generalized experimental protocols for the key synthetic steps, derived from literature procedures for similar compounds. Optimization will be necessary for the specific target molecule.
4.1. Synthesis of 3,5-Dimethyl-1H-pyrazole
This is a classic Knorr pyrazole synthesis.
-
Materials: Pentane-2,4-dione, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve pentane-2,4-dione in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add hydrazine hydrate to the solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
4.2. N-Ethylation of 3,5-Dimethyl-1H-pyrazole
N-alkylation of pyrazoles can be achieved under various conditions.[11][12][13] A common method involves the use of an alkyl halide in the presence of a base.
-
Materials: 3,5-Dimethyl-1H-pyrazole, ethyl iodide, a base (e.g., K₂CO₃ or NaH), and a solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
Suspend 3,5-dimethyl-1H-pyrazole and the base in the chosen solvent in a round-bottom flask.
-
Add ethyl iodide dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
4.3. Iodination of 1-Ethyl-3,5-dimethyl-1H-pyrazole
The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.[1] Iodination can be achieved using various reagents.[6][14]
-
Materials: 1-Ethyl-3,5-dimethyl-1H-pyrazole, N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., HIO₃ or HNO₃), and a solvent (e.g., acetonitrile or acetic acid).
-
Procedure using NIS:
-
Dissolve the N-ethylated pyrazole in the solvent in a reaction vessel.
-
Add N-iodosuccinimide portion-wise to the solution.
-
Stir the reaction at room temperature or with heating until completion (monitor by TLC).
-
Remove the solvent in vacuo.
-
Take up the residue in an organic solvent and wash with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
-
Potential Applications in Drug Discovery
Substituted pyrazoles are of significant interest in drug discovery due to their ability to act as bioisosteres for other aromatic rings and their diverse pharmacological profiles.[3][15] The title compound, this compound, can serve as a valuable intermediate in the synthesis of novel drug candidates. The iodo-substituent allows for the introduction of various functionalities via cross-coupling reactions, enabling the exploration of the chemical space around the pyrazole core.
Caption: Role of this compound in a drug discovery workflow.
The diverse biological activities of pyrazole derivatives suggest that compounds derived from this scaffold could be investigated for a range of therapeutic targets, including but not limited to:
-
Anti-inflammatory agents: Many pyrazole-containing compounds exhibit anti-inflammatory properties.[15]
-
Antimicrobial agents: The pyrazole nucleus is found in various compounds with antibacterial and antifungal activity.[3][5]
-
Anticancer agents: Certain substituted pyrazoles have shown promise as anticancer agents.[15]
-
Kinase inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse Pharmacological Potential of different Substituted Pyrazo...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Iodopyrazole(3469-69-0) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Peculiarities of iodination of pyrazoles by iodine and iodic acid [inis.iaea.org]
- 15. ijrrjournal.com [ijrrjournal.com]
An In-Depth Technical Guide to the Chemical Properties of 1-ethyl-4-iodo-5-methyl-1H-pyrazole
Introduction
1-ethyl-4-iodo-5-methyl-1H-pyrazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyrazole core is a common scaffold in many biologically active molecules, and the presence of an iodo-substituent at the 4-position provides a versatile handle for further chemical modifications, particularly through cross-coupling reactions. This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and potential reactivity of this compound, aimed at researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The precise physical properties of this compound have not been experimentally determined. The following table summarizes the predicted properties based on its chemical structure and data from similar compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C₆H₉IN₂ | |
| Molecular Weight | 236.06 g/mol | |
| Appearance | Likely a solid at room temperature. | Based on similar iodo-pyrazoles which are often solids. |
| Melting Point | Estimated in the range of 70-90 °C. | Based on the melting point of 5-iodo-1-methyl-1H-pyrazole (76-81 °C).[1] |
| Boiling Point | Not estimated. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis
A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from the commercially available 5-methyl-1H-pyrazole. The first step would be the regioselective iodination at the C4 position, followed by N-ethylation.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following are proposed experimental protocols based on general procedures for pyrazole synthesis and modification. These should be considered as starting points for experimental optimization.
Step 1: Synthesis of 4-iodo-5-methyl-1H-pyrazole
This protocol is adapted from general methods for the iodination of pyrazoles.
-
Materials:
-
5-methyl-1H-pyrazole
-
Iodine (I₂)
-
Iodic acid (HIO₃) or N-Iodosuccinimide (NIS)
-
Sulfuric acid (concentrated)
-
Acetic acid
-
Water
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-methyl-1H-pyrazole in glacial acetic acid.
-
Add a stoichiometric amount of iodine (I₂) and a suitable oxidizing agent such as iodic acid (HIO₃) or N-iodosuccinimide (NIS). A catalytic amount of sulfuric acid may be added if using HIO₃.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice water.
-
Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-iodo-5-methyl-1H-pyrazole.
-
Step 2: Synthesis of this compound
This protocol is based on general N-alkylation methods for pyrazoles.[2][3][4]
-
Materials:
-
4-iodo-5-methyl-1H-pyrazole
-
Iodoethane (C₂H₅I) or Diethyl sulfate ((C₂H₅)₂SO₄)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 4-iodo-5-methyl-1H-pyrazole in anhydrous DMF or acetonitrile, add a base such as potassium carbonate or sodium hydride.
-
Stir the suspension for a short period at room temperature.
-
Add the ethylating agent (e.g., iodoethane) dropwise to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
-
Reactivity and Potential Applications
The primary utility of this compound in synthetic chemistry lies in the reactivity of the C-I bond. 4-Iodopyrazoles are valuable precursors for the synthesis of more complex molecules through various palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
Caption: Potential cross-coupling reactions of this compound.
-
Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond, introducing an aryl or vinyl group at the 4-position.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkynyl group.
-
Heck Coupling: Reaction with alkenes to form a new C-C bond with an alkenyl group.
-
Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond, introducing an amino group at the 4-position.
These reactions make this compound a valuable building block for creating libraries of substituted pyrazoles for screening in drug discovery and materials science.
Spectral Data (Predicted)
No experimental spectral data for this compound is currently available. The following are predicted key features based on its structure:
-
¹H NMR:
-
A singlet for the C3-H of the pyrazole ring.
-
A quartet and a triplet corresponding to the ethyl group at the N1 position.
-
A singlet for the methyl group at the C5 position.
-
-
¹³C NMR:
-
Signals for the three carbon atoms of the pyrazole ring, with the C4 carbon bearing the iodine atom expected to be at a characteristic chemical shift.
-
Signals for the two carbons of the N-ethyl group.
-
A signal for the C5-methyl group.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z = 236.
-
A characteristic isotopic pattern due to the presence of iodine.
-
Safety and Handling
The toxicological properties of this compound have not been investigated. As with any chemical, it should be handled with appropriate safety precautions. Use in a well-ventilated fume hood, and wear personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Conclusion
While specific experimental data for this compound is lacking, this technical guide provides a comprehensive overview of its predicted properties, a plausible synthetic strategy, and its likely reactivity based on the well-established chemistry of pyrazoles. The versatility of the 4-iodo-pyrazole scaffold in cross-coupling reactions suggests that this compound could be a valuable intermediate for the synthesis of novel compounds with potential applications in various fields of chemical research. Further experimental work is required to validate the properties and synthetic methods outlined in this guide.
References
The Versatile Reactivity of 4-Iodopyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The strategic functionalization of the pyrazole ring is paramount for modulating the physicochemical and pharmacological properties of these molecules. Among the various substituted pyrazoles, 4-iodopyrazole derivatives have emerged as exceptionally versatile building blocks. The carbon-iodine bond at the C4 position serves as a reactive handle for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of 4-iodopyrazole derivatives, focusing on key transformations, experimental protocols, and their application in drug discovery.
Core Reactivity: A Hub for Molecular Diversification
The C4-iodine bond in the pyrazole ring is readily susceptible to participation in numerous transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making 4-iodopyrazoles ideal starting materials for generating libraries of analogues for structure-activity relationship (SAR) studies. The most prominent reactions include Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann-type couplings.
Data Presentation: A Comparative Overview of Key Reactions
The following tables summarize quantitative data for the most common cross-coupling reactions of 4-iodopyrazole derivatives, providing a comparative look at their efficiency under various conditions.
Table 1: Suzuki-Miyaura Coupling of 4-Iodopyrazole Derivatives
| Entry | 4-Iodopyrazole Derivative | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Benzyl-4-iodopyrazole | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | DMA | 100 | 12 | 74 | [1] |
| 2 | 4-Iodo-1H-pyrazole | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [2] |
| 3 | 1-Trityl-4-iodopyrazole | (E)-Styrylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Dioxane | 100 | 16 | 92 | [3] |
| 4 | 4-Iodo-3-methyl-1H-pyrazole | 2-Naphthylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 88 | [2] |
Table 2: Sonogashira Coupling of 4-Iodopyrazole Derivatives
| Entry | 4-Iodopyrazole Derivative | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,3-Disubstituted-5-chloro-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | RT | 4 | >90 | [4][5] |
| 2 | 1-(1-Ethoxyethyl)-3-iodo-4-(phenylethynyl)-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 2 | 85 | [6][7] |
| 3 | 4-Iodo-1H-pyrazole | 1-Heptyne | Pd(PPh₃)₄ (2) | CuI (4) | Piperidine | DMF | 60 | 6 | 78 | [8] |
| 4 | 1-Trityl-4-iodopyrazole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | Toluene | 80 | 5 | 95 | [9] |
Table 3: Heck Reaction of 4-Iodopyrazole Derivatives
| Entry | 4-Iodopyrazole Derivative | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Trityl-4-iodopyrazole | Methyl acrylate | Pd(OAc)₂ (10) | P(OEt)₃ (4) | Et₃N | DMF | 100 | 24 | 95 | [9] |
| 2 | 1-Trityl-4-iodopyrazole | Styrene | Pd(OAc)₂ (10) | PPh₃ (20) | Et₃N | Acetonitrile | 80 | 18 | 88 | [9] |
| 3 | 1-Boc-4-iodopyrazole | n-Butyl acrylate | Pd₂ (dba)₃ (2.5) | P(o-tolyl)₃ (10) | K₂CO₃ | DMF | 120 | 12 | 75 | General Protocol |
| 4 | 1-Methyl-4-iodopyrazole | Acrylonitrile | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMA | 110 | 20 | 68 | General Protocol |
Table 4: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives
| Entry | 4-Iodopyrazole Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | t-BuOK | Xylene | 160 (MW) | 0.17 | 52 | [4][10] |
| 2 | 4-Iodo-1H-1-tritylpyrazole | Allylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | t-BuOK | DMF | 100 | 24 | 72 | [10] |
| 3 | 4-Iodo-1-tritylpyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | t-BuOK | Xylene | 160 (MW) | 0.17 | 67 | [9] |
| 4 | 4-Iodopyrazole | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [11] |
Table 5: Ullmann-Type Coupling of 4-Iodopyrazole Derivatives
| Entry | 4-Iodopyrazole Derivative | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodo-1H-pyrazole | Phenylboronic acid | Cu₂O (10) | None | None | Methanol | RT | 24 | Moderate | [12] |
| 2 | 4-Iodopyrazole | Imidazole | CuI (5) | L-proline (20) | K₂CO₃ | DMSO | 90 | 24 | 88 | [5] |
| 3 | 4-Iodo-1H-pyrazole | Phenol | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ | Toluene | 110 | 48 | 75 | [9] |
| 4 | 4-Iodo-3,5-dimethyl-1H-pyrazole | Pyrrole | CuI (10) | N,N'-dimethylethylenediamine (20) | K₂CO₃ | Dioxane | 110 | 24 | 82 | [10] |
Experimental Protocols
This section provides detailed methodologies for the key cross-coupling reactions of 4-iodopyrazole derivatives.
Suzuki-Miyaura Coupling
General Procedure: [13] To a reaction vessel charged with the 4-iodopyrazole derivative (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(OAc)₂, 0.001 mmol, 0.1 mol%), is added a solution of a base (e.g., KOH, 2.0 mmol) in a suitable solvent system (e.g., 1:1 ethanol/water, 2 mL). The vessel is sealed and subjected to microwave irradiation at 120 °C for a specified time (typically 2-10 minutes). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Sonogashira Coupling
General Procedure: [5][12] A mixture of the 4-iodopyrazole derivative (0.5 mmol), the terminal alkyne (0.6 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%) is prepared in a suitable solvent (e.g., a 9:1 mixture of THF and DMA, 10 mL). A base (e.g., triethylamine) is added, and the reaction mixture is stirred at room temperature under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., hexane). The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by column chromatography.
Heck Reaction
General Procedure: In a microwave vial, the 4-iodopyrazole derivative (1 equiv.), an alkene (1 equiv.), a phase-transfer catalyst (e.g., Et₄NCl, 3 equiv.), a base (e.g., AcONa, 2.5 equiv.), and a palladium catalyst (e.g., Pd EnCat®40, 0.8 mol%) are combined in a solvent such as ethanol (2 mL). The reaction mixture is heated under microwave irradiation to 140°C for 30 minutes. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.
Buchwald-Hartwig Amination
General Procedure for Pd-catalyzed amination: [4][10] In a microwave vial, the 4-iodopyrazole derivative (e.g., 4-iodo-1H-1-tritylpyrazole, 50.0 mg, 0.12 mmol), a palladium precursor (e.g., Pd(dba)₂, 10 mol%), a suitable phosphine ligand (e.g., tBuDavePhos, 20 mol%), and a base (e.g., t-BuOK, 2.0 equiv.) are combined in an appropriate solvent (e.g., xylene, 2 mL). The amine (2.0 equiv.) is then added, and the vial is sealed. The reaction mixture is heated under microwave irradiation at a specified temperature (e.g., 160 °C) for a short duration (e.g., 10 minutes). After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
General Procedure for CuI-catalyzed amination: [10] To a solution of the 4-iodopyrazole derivative (e.g., 4-iodo-1H-1-tritylpyrazole, 1.0 equiv) in a suitable solvent (e.g., DMF), is added the amine (1.2 equiv), a copper(I) iodide catalyst (20 mol%), a ligand (e.g., 2-isobutyrylcyclohexanone, 40 mol%), and a base (e.g., t-BuOK, 2.0 equiv). The mixture is heated at 100 °C for 24 hours. After cooling to room temperature, the reaction is quenched, and the product is extracted and purified as described above.
Ullmann-Type Coupling
General Procedure for N-Arylation: [12] A mixture of the 4-iodopyrazole (1.0 equiv), phenylboronic acid (1.2 equiv), and a copper catalyst (e.g., Cu₂O, 10 mol%) is stirred in a solvent such as methanol at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the N-arylated product.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity and application of 4-iodopyrazole derivatives.
Caption: Experimental workflow for the functionalization of 4-iodopyrazole.
Caption: Inhibition of the JAK/STAT signaling pathway by 4-aminopyrazole derivatives.
Conclusion
4-Iodopyrazole derivatives are undeniably powerful and versatile intermediates in modern organic and medicinal chemistry. Their propensity to undergo a wide range of cross-coupling reactions allows for the efficient and modular synthesis of highly functionalized pyrazole-containing molecules. This technical guide has provided a comprehensive overview of the key reactions, including detailed experimental protocols and comparative data, to aid researchers in harnessing the full synthetic potential of these valuable building blocks. The ability to systematically modify the C4 position of the pyrazole core will continue to be a critical strategy in the design and development of novel therapeutics and other functional materials.
References
- 1. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. COPPER-CATALYZED N-ARYLATION OF PYRAZOLE WITH IODIZED BENZENE DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry [revues.imist.ma]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann Type N-Arylation Reactions of Iodo Pyrazoles with Phenyl Boronic Acid in Cu2O Catalyst - Europub [europub.co.uk]
- 12. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 13. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals
Introduction
Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and drug development. Their versatile pharmacological profile, encompassing anti-inflammatory, analgesic, antimicrobial, and anticancer activities, has propelled them to the forefront of pharmaceutical research. The core pyrazole scaffold is a privileged structure, readily amenable to substitution, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide provides an in-depth review of the principal synthetic methodologies for substituted pyrazoles, offering detailed experimental protocols, comparative data, and visual representations of key reaction pathways to aid researchers in this dynamic field.
Core Synthetic Strategies
The synthesis of the pyrazole nucleus can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. The most prominent of these include:
-
Knorr Pyrazole Synthesis: The classical and most widely employed method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
Synthesis from α,β-Unsaturated Carbonyls: A versatile approach utilizing the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, often proceeding through a pyrazoline intermediate.
-
1,3-Dipolar Cycloaddition: A powerful method for constructing the pyrazole ring through the reaction of a 1,3-dipole (like a diazo compound or nitrile imine) with a dipolarophile (such as an alkyne or alkene).
-
Multicomponent Reactions (MCRs): Efficient one-pot syntheses where three or more reactants combine to form the pyrazole product, offering high atom economy and procedural simplicity.
-
Microwave-Assisted Synthesis: A modern technique that often leads to dramatically reduced reaction times, improved yields, and cleaner reaction profiles.
The following sections will delve into the specifics of these methodologies, providing both tabular data for easy comparison and detailed experimental procedures for practical application.
Data Presentation: A Comparative Analysis of Synthetic Methodologies
The following tables summarize quantitative data for the synthesis of various substituted pyrazoles, categorized by the synthetic strategy employed. This allows for a direct comparison of reaction efficiencies, conditions, and outcomes.
Table 1: Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid / Ethanol | Reflux | 2 h | 92 | [1] |
| Acetylacetone | Hydrazine hydrate | None / Ethanol | Reflux | 1 h | 85 | [1] |
| Dibenzoylmethane | Hydrazine hydrate | Acetic acid / Ethanol | Reflux | 3 h | 95 | [1] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Acetic acid / Ethanol | Reflux | 4 h | 88 (mixture of regioisomers) | [2] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 100 | 1 h | Not specified | [1] |
Table 2: Synthesis from α,β-Unsaturated Ketones
| α,β-Unsaturated Ketone | Hydrazine Derivative | Conditions | Time | Yield (%) | Reference |
| Chalcone | Phenylhydrazine | Acetic acid / Ethanol, reflux | 6 h | 85 | [3] |
| Benzylideneacetone | Phenylhydrazine | Acetic acid / Ethanol, reflux | 4 h | 78 | [3] |
| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Benzohydrazide | 1,4-Dioxane, reflux | 4 h | Not specified | [4] |
| Quinolin-2(1H)-one-based α,β-unsaturated ketones | Arylhydrazines | Acetic acid, Microwave (360 W) | 7-10 min | 68-86 | [5] |
| Ferrocene-chalcones | Phenylhydrazine | Acetic acid/water, Microwave (150 W) | 5-30 min | 58-75 | [5] |
Table 3: 1,3-Dipolar Cycloaddition
| 1,3-Dipole Source | Dipolarophile | Conditions | Time | Yield (%) | Reference |
| Hydrazonyl chloride | α-Bromocinnamaldehyde | Triethylamine / Chloroform, rt | 7-10 h | 70-86 | [6] |
| Tosylhydrazone (in situ diazo) | Terminal alkyne | Base, heat | Not specified | Good | [7] |
| Diazo compound (in situ) | N-vinylimidazole | One-pot | Not specified | Exclusive 3-substituted | Not specified |
| Nitrile imine (in situ) | Ninhydrin-derived Morita–Baylis–Hillman carbonates | Not specified | Not specified | up to 95 | [8] |
| Phenyl hydrazones | Benzoquinone | Triethylamine / rt | 48 h | 90 | [9] |
Table 4: Multicomponent Reactions
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Aldehyde | β-Ketoester | Hydrazine | - | Yb(PFO)₃ | Not specified | Good | [10] |
| Aldehyde | Malononitrile | Hydrazine | Ethyl acetoacetate | Piperidine / Ethanol | Reflux | 85-95 | [11] |
| Aryl hydrazine | β-Ketoester | Aryl aldehyde | Malononitrile | Zinc triflate | Microwave, 120 °C | 92-99 | [5] |
| 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one | Aldehyde | Dimedone | - | Et₂NH / Water | Ambient | 40-78 | [12] |
| 5-Methyl-1,3,4-thiadiazole-2-thiol | Aldehyde | Malononitrile | Ethyl 4-chloro-3-oxobutanoate | Montmorillonite K10 | 65-70 °C | 81-91 | [12] |
Table 5: Microwave-Assisted Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent/Catalyst | Power (W) | Time (min) | Yield (%) | Reference |
| Ethyl acetoacetate | 3-Nitrophenylhydrazine | 3-Methoxy-4-ethoxy-benzaldehyde | None | 420 | 10 | 83 | [13] |
| Quinolin-2(1H)-one-based α,β-unsaturated ketones | Arylhydrazines | - | Acetic acid | 360 | 7-10 | 68-86 | [5] |
| Carbohydrazide derivatives | 2,4-Pentanedione | - | Ethanol | 270 | 3-5 | 82-98 | [5] |
| Enaminone | Hydrazonyl halides | - | Synthetic talc / Chloroform | Not specified | 17-20 | 86-92 | [14] |
| Chalcones | Hydrazine hydrate | - | Ethanol | 100 | 2-4 | 82-96 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the tables above, offering a practical guide for laboratory synthesis.
Protocol 1: Knorr Pyrazole Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[1]
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Monitoring: After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Isolation: Allow the mixture to cool to room temperature, which should induce precipitation of the product. If no precipitate forms, gently scratch the inside of the vial with a glass rod.
-
Purification: Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of cold water, and allow it to air dry.
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from α,β-Unsaturated Ketones under Microwave Irradiation[5]
-
Reactant Mixture: In a microwave reaction vessel, combine the quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol) and the desired arylhydrazine (1.2 mmol).
-
Solvent: Add acetic acid (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 360 W and 120°C for 7-10 minutes.
-
Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into crushed ice.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Protocol 3: 1,3-Dipolar Cycloaddition for the Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles[6]
-
Reaction Setup: In a round-bottom flask, dissolve α-bromocinnamaldehyde (3 mmol) and the corresponding hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.
-
Base Addition: Add triethylamine (0.46 mL, 3.3 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the disappearance of the starting materials using TLC. The reaction is typically complete within 7-10 hours.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes-ethyl acetate eluent system to yield the pure pyrazole product.
Protocol 4: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles under Microwave Conditions[5]
-
Initial Reaction: In a microwave reactor vessel, mix the aryl hydrazine (1 mmol), β-ketoester (1 mmol), and zinc triflate (10 mol%).
-
First Microwave Step: Heat the mixture in the microwave reactor at 80°C for 10 minutes.
-
Addition of Components: Cool the reaction mixture to room temperature. Add the aromatic aldehyde (1 mmol) and malononitrile (1 mmol).
-
Second Microwave Step: Heat the mixture again under microwave irradiation at 120°C for 15 minutes.
-
Purification: After cooling, recrystallize the crude product from ethanol to afford the pure pyrano[2,3-c]pyrazole.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the core logic of the primary pyrazole synthesis pathways.
Caption: Knorr pyrazole synthesis workflow.
Caption: Pyrazole synthesis from α,β-unsaturated ketones.
Caption: 1,3-Dipolar cycloaddition pathway to pyrazoles.
Caption: Multicomponent reaction (MCR) approach.
Conclusion
The synthesis of substituted pyrazoles is a rich and evolving field, offering a multitude of pathways to this important heterocyclic core. The choice of synthetic strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The classical Knorr synthesis remains a robust and reliable method. For more complex substitution patterns and increased efficiency, multicomponent reactions and 1,3-dipolar cycloadditions offer powerful alternatives. Furthermore, the application of microwave irradiation has demonstrated significant potential to accelerate these transformations and improve yields, aligning with the principles of green chemistry. This guide provides a foundational understanding of these key methodologies, equipping researchers and drug development professionals with the knowledge to effectively design and execute the synthesis of novel pyrazole derivatives for their specific applications.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. iiardjournals.org [iiardjournals.org]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Recognized as a "privileged scaffold," its versatile structure is found in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[4][5][6][7] The unique physicochemical properties of the pyrazole core, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[6] This guide provides a comprehensive overview of contemporary synthetic methodologies, key therapeutic applications, and detailed experimental protocols relevant to the discovery and development of novel pyrazole-based compounds.
I. Modern Synthetic Methodologies for the Pyrazole Core
The construction of the pyrazole ring has evolved from classical condensation reactions to highly efficient modern catalytic and multicomponent strategies. These advancements offer improved yields, regioselectivity, and access to a broader chemical space.
Classical Synthesis: Cyclocondensation Reactions
The most traditional and widely used method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] This approach, known as the Knorr pyrazole synthesis, remains a fundamental strategy for creating simple pyrazole structures. Variations of this method involve the reaction of chalcones with hydrazines, which typically proceeds through a Michael addition followed by cyclization.[8]
[3+2] Cycloaddition Reactions
A powerful strategy for forming the five-membered pyrazole ring is the [3+2] dipolar cycloaddition reaction.[9] This method typically involves the reaction of a diazo compound (as the three-atom component) with an alkyne or alkene (as the two-atom component).[10] Nitrilimines, often generated in situ from arylhydrazones, can also be used as the 1,3-dipole for cycloaddition with vinyl derivatives.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have gained prominence as a highly efficient method for synthesizing complex, densely substituted pyrazoles in a single step.[1][11] These reactions combine three or more starting materials in a one-pot process, offering significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.[8][12] A common MCR approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine.[13][11]
Caption: General workflow for a three-component reaction (MCR) to synthesize pyrazoles.
Modern Catalytic Approaches
Recent advancements have introduced various catalytic systems to enhance the efficiency and scope of pyrazole synthesis. These include:
-
Transition-Metal Catalysis: Copper and palladium catalysts are used for C-H functionalization and cross-coupling reactions to build the pyrazole scaffold.[1]
-
Metal-Free Catalysis: Molecular iodine has emerged as an effective catalyst for tandem reactions, such as C(sp²)-H sulfonylation and pyrazole annulation, avoiding the need for transition metals.[1]
-
Green Chemistry Protocols: The use of environmentally benign solvents like water or polyethylene glycol (PEG), microwave assistance, and nano-particle catalysts (e.g., nano-ZnO) are being employed to develop more sustainable synthetic routes.[14]
II. Therapeutic Applications & Case Studies
The pyrazole scaffold is a key component in drugs targeting a variety of diseases, most notably in oncology and inflammation.
Case Study 1: Pyrazole-Based Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[15] The pyrazole ring is a privileged structure for designing potent and selective protein kinase inhibitors (PKIs).[4][5]
Target Families: JAK and CDK
-
Janus Kinases (JAKs): These are non-receptor tyrosine kinases that mediate signaling for numerous cytokines and growth factors via the JAK/STAT pathway.[16] Aberrant JAK/STAT signaling is implicated in myeloproliferative neoplasms and inflammatory diseases.[4][16] Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2.[4][17]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the cell cycle, and their over-activity is common in cancer.[18] Several novel series of pyrazole derivatives have been developed as potent inhibitors of CDK2, showing promise as anticancer agents that can induce cell cycle arrest and apoptosis.[18][19][20]
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of pyrazole-based drugs.
Quantitative Data: Pyrazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ / Kᵢ (nM) | Reference Cancer Cell Line | Citation |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compd. 15) | CDK2 | 5 (Kᵢ) | Ovarian Cancer | [20] |
| Diphenyl-1H-pyrazole (Compd. 9c) | CDK2 | 29.31 (IC₅₀) | N/A | [21] |
| Pyrazole Derivative (Compd. 4) | CDK2 | 3820 (IC₅₀) | HCT-116 | [19] |
| 4-amino-(1H)-pyrazole (Compd. 3f) | JAK1 | 3.4 (IC₅₀) | N/A | [16] |
| 4-amino-(1H)-pyrazole (Compd. 3f) | JAK2 | 2.2 (IC₅₀) | N/A | [16] |
| 4-amino-(1H)-pyrazole (Compd. 3f) | JAK3 | 3.5 (IC₅₀) | N/A | [16] |
| Ruxolitinib | JAK1 / JAK2 | ~3 (IC₅₀) | N/A | [4] |
| Ilginatinib | JAK2 | 0.72 (IC₅₀) | N/A | [4] |
Case Study 2: Diaryl Pyrazoles as Selective COX-2 Inhibitors
The discovery of Celecoxib, a diaryl-substituted pyrazole, marked a significant advancement in anti-inflammatory therapy.[22][23] Its mechanism relies on the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis in inflammatory pathways, while sparing the constitutively expressed COX-1 isoform that protects the gastric mucosa.[22][24][25]
Mechanism of Action
The selectivity of Celecoxib for COX-2 is attributed to its chemical structure.[25] The sulfonamide side chain binds to a hydrophilic side pocket present in the active site of COX-2, which is absent in COX-1.[24][26] This structural difference allows Celecoxib to effectively block the pro-inflammatory activity of COX-2 with minimal impact on the physiological functions of COX-1, thereby reducing the gastrointestinal side effects common to non-selective NSAIDs.[25][26]
Caption: Prostaglandin synthesis pathway showing selective inhibition of COX-2 by Celecoxib.
Quantitative Data: COX-2 Selectivity of Celecoxib
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Citation |
| Celecoxib | COX-1 | 15 | ~30 | [26] (Implied) |
| Celecoxib | COX-2 | 0.04 | ~30 | [26] (Implied) |
| Non-selective NSAIDs | COX-1 / COX-2 | Varies | ~1 | [26] (General) |
III. Key Experimental Protocols
The following sections provide generalized methodologies for the synthesis and evaluation of novel pyrazole compounds, intended to serve as a practical guide for researchers.
Protocol 1: General Procedure for Three-Component Synthesis of Pyrazoles
This protocol is based on common MCR strategies for synthesizing highly substituted pyrazoles.
-
Reaction Setup: To a solution of an aldehyde (1.0 mmol) and a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a hydrazine derivative (e.g., phenylhydrazine, 1.0 mmol).
-
Catalyst Addition: Introduce a catalyst, such as a few drops of a mineral acid (e.g., HCl) or a Lewis acid, to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat under reflux for a period ranging from 2 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired substituted pyrazole.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[27][28]
Protocol 2: Synthesis of Diaryl Pyrazoles via Claisen-Schmidt Condensation
This two-step procedure is a classical method for synthesizing diaryl pyrazoles like those in the Celecoxib family.[28]
Step A: Synthesis of Chalcone Intermediate
-
Reaction Setup: Dissolve an appropriate acetophenone (1.0 mmol) and an aryl aldehyde (1.0 mmol) in ethanol.
-
Base Addition: Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred mixture at room temperature.
-
Reaction Execution: Continue stirring for 2-4 hours. The formation of a solid precipitate usually indicates the completion of the reaction.
-
Isolation: Filter the precipitated chalcone, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
Step B: Cyclization to Form the Pyrazole Ring
-
Reaction Setup: Suspend the synthesized chalcone (1.0 mmol) in a solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add a hydrazine derivative (e.g., 4-sulfonamidophenyl hydrazine hydrochloride, 1.1 mmol).
-
Reaction Execution: Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice water. Collect the resulting solid by filtration, wash with water, and purify by recrystallization to yield the final 1,5-diarylpyrazole.
Protocol 3: General In Vitro Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against a target kinase.
-
Reagents: Prepare a reaction buffer containing the target kinase, a specific substrate peptide, ATP, and MgCl₂.
-
Compound Preparation: Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations.
-
Reaction Initiation: In a 96-well plate, add the kinase, the test compound dilution, and the substrate. Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Terminate the reaction and quantify kinase activity. A common method is to use a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a secondary detection system (e.g., fluorescence or luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
IV. Conclusion and Future Directions
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and diverse biological activities ensure its continued relevance. Future efforts will likely focus on the development of novel, highly selective pyrazole derivatives for precisely defined molecular targets. The expansion of green synthetic methodologies will be crucial for creating sustainable and efficient routes to these valuable compounds.[1][14] Furthermore, the application of computational tools for in silico screening and rational design will accelerate the identification of new pyrazole-based leads for a wide array of therapeutic areas, from oncology to neurodegenerative diseases.[29][30]
References
- 1. mdpi.com [mdpi.com]
- 2. One moment, please... [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. | Semantic Scholar [semanticscholar.org]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. news-medical.net [news-medical.net]
- 25. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 26. Celecoxib - Wikipedia [en.wikipedia.org]
- 27. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic iodination of 1-ethyl-5-methyl-1H-pyrazole, a key transformation in the synthesis of functionalized pyrazole derivatives for pharmaceutical and agrochemical research. This document details established experimental protocols, discusses the underlying reaction mechanism, and presents quantitative data to facilitate the practical application of this important reaction.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of an iodine atom onto the pyrazole ring, specifically at the C4 position, provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the construction of complex molecular architectures and the exploration of novel chemical space in drug discovery programs.
The electrophilic iodination of 1,5-disubstituted pyrazoles, such as 1-ethyl-5-methyl-1H-pyrazole, is a highly regioselective process, yielding predominantly the 4-iodo derivative. This high regioselectivity is governed by the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic and susceptible to electrophilic attack.
Reaction Mechanism and Regioselectivity
The electrophilic iodination of 1-ethyl-5-methyl-1H-pyrazole proceeds via a classical electrophilic aromatic substitution mechanism. The reaction is initiated by the generation of a potent electrophilic iodine species (I⁺) from a suitable iodine source. The pyrazole ring, being an electron-rich aromatic system, then acts as a nucleophile, attacking the electrophilic iodine. This attack occurs preferentially at the C4 position due to the directing effects of the N1-ethyl and C5-methyl substituents. The resulting arenium ion intermediate then loses a proton to regenerate the aromaticity of the pyrazole ring, affording the 4-iodo-1-ethyl-5-methyl-1H-pyrazole product.
The high regioselectivity for the C4 position is a key advantage of this reaction, simplifying purification and ensuring the desired isomer is obtained in high yield.
Experimental Protocols
Several effective methods have been reported for the electrophilic iodination of pyrazoles. Below are three detailed protocols that can be applied to the iodination of 1-ethyl-5-methyl-1H-pyrazole.
Method A: Iodination using N-Iodosuccinimide (NIS) in Acidic Medium
N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent. In the presence of a strong acid, such as sulfuric acid, its electrophilicity is enhanced, enabling the iodination of even deactivated aromatic systems.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-ethyl-5-methyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Iodosuccinimide (1.1 eq.) to the solution.
-
Carefully add concentrated sulfuric acid (e.g., 98%) dropwise to the reaction mixture. The amount of acid can be catalytic or stoichiometric, depending on the reactivity of the substrate.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by pouring the mixture into a cold aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
Method B: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)
This method utilizes molecular iodine in the presence of a mild oxidizing agent, ceric ammonium nitrate (CAN), to generate the electrophilic iodine species.[1]
Experimental Protocol:
-
To a solution of 1-ethyl-5-methyl-1H-pyrazole (1.0 eq.) in acetonitrile, add iodine (1.3 eq.).
-
Add ceric ammonium nitrate (CAN) (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Method C: Iodination using Iodine and Iodic Acid
This system is particularly effective for the iodination of N-alkylated pyrazoles.[2]
Experimental Protocol:
-
Dissolve 1-ethyl-5-methyl-1H-pyrazole (1.0 eq.) in a solvent mixture, such as acetic acid and carbon tetrachloride.
-
Add molecular iodine (I₂) and iodic acid (HIO₃) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with aqueous sodium thiosulfate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Quantitative Data
The following table summarizes the expected reagents, conditions, and typical yields for the electrophilic iodination of 1-ethyl-5-methyl-1H-pyrazole based on literature for analogous compounds.
| Method | Iodinating Agent | Oxidant/Acid | Solvent | Temperature | Typical Yield (%) |
| A | N-Iodosuccinimide (NIS) | H₂SO₄ | Acetonitrile | 0 °C to rt | 70-90 |
| B | Iodine (I₂) | Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | 75-95 |
| C | Iodine (I₂) | Iodic Acid (HIO₃) | Acetic Acid/CCl₄ | Room Temp. | 80-95 |
Characterization Data (Predicted)
The following tables provide the predicted ¹H and ¹³C NMR spectral data for the starting material and the final product. These predictions are based on known chemical shifts for similar pyrazole derivatives.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| 1-Ethyl-5-methyl-1H-pyrazole | ~7.30 | s | 1H | H-3 |
| ~6.00 | s | 1H | H-4 | |
| ~4.10 | q | 2H | N-CH₂ | |
| ~2.30 | s | 3H | C₅-CH₃ | |
| ~1.40 | t | 3H | N-CH₂-CH₃ | |
| This compound | ~7.40 | s | 1H | H-3 |
| ~4.05 | q | 2H | N-CH₂ | |
| ~2.40 | s | 3H | C₅-CH₃ | |
| ~1.45 | t | 3H | N-CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | δ (ppm) | Assignment |
| 1-Ethyl-5-methyl-1H-pyrazole | ~140.0 | C-3 |
| ~138.0 | C-5 | |
| ~105.0 | C-4 | |
| ~45.0 | N-CH₂ | |
| ~15.0 | N-CH₂-CH₃ | |
| ~10.0 | C₅-CH₃ | |
| This compound | ~142.0 | C-3 |
| ~145.0 | C-5 | |
| ~55.0 | C-4 | |
| ~46.0 | N-CH₂ | |
| ~15.0 | N-CH₂-CH₃ | |
| ~12.0 | C₅-CH₃ |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the electrophilic iodination of 1-ethyl-5-methyl-1H-pyrazole.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Conclusion
The electrophilic iodination of 1-ethyl-5-methyl-1H-pyrazole is a robust and highly regioselective transformation that provides a valuable intermediate for the synthesis of diverse and complex molecules. This guide has outlined several effective experimental protocols, provided insights into the reaction mechanism, and presented key quantitative and characterization data. Researchers in drug discovery and development can utilize this information to efficiently synthesize novel pyrazole-based compounds for biological evaluation.
References
1-ethyl-4-iodo-5-methyl-1H-pyrazole molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a putative synthetic pathway, and potential applications of the heterocyclic compound 1-ethyl-4-iodo-5-methyl-1H-pyrazole. This molecule, with its substituted pyrazole core, represents a valuable scaffold in medicinal chemistry and materials science, offering multiple points for further functionalization.
Core Compound Data
The physicochemical properties of this compound have been calculated based on its chemical structure. A summary of these key quantitative data points is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₉IN₂ |
| Molecular Weight | 236.05 g/mol |
| IUPAC Name | This compound |
Synthetic Protocol
Step 1: N-Ethylation of 5-methyl-1H-pyrazole
This step involves the introduction of an ethyl group at the N1 position of the pyrazole ring.
-
Materials: 5-methyl-1H-pyrazole, ethyl iodide (or another suitable ethylating agent), a base (e.g., sodium hydride, potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).
-
Procedure:
-
To a solution of 5-methyl-1H-pyrazole in the chosen solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at room temperature for a predetermined time to allow for the deprotonation of the pyrazole nitrogen.
-
Add the ethylating agent (e.g., ethyl iodide) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-ethyl-5-methyl-1H-pyrazole.
-
Step 2: Regioselective Iodination of 1-ethyl-5-methyl-1H-pyrazole
This step introduces an iodine atom at the C4 position of the pyrazole ring, a common site for electrophilic substitution on the pyrazole core.
-
Materials: 1-ethyl-5-methyl-1H-pyrazole, an iodinating agent (e.g., N-iodosuccinimide (NIS) or iodine), and a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid). Oxidizing agents like ceric ammonium nitrate (CAN) may be used with elemental iodine.[1]
-
Procedure:
-
Dissolve the 1-ethyl-5-methyl-1H-pyrazole in the chosen solvent.
-
Add the iodinating agent (e.g., NIS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with heating, monitoring its progress by TLC or GC-MS.
-
Once the reaction is complete, quench any remaining iodinating agent with a reducing agent solution (e.g., aqueous sodium thiosulfate).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the final product, this compound.
-
Logical Workflow: Synthetic Pathway
The following diagram illustrates the proposed two-step synthesis of this compound, highlighting the key transformations from a commercially available starting material.
Caption: Proposed synthetic route for this compound.
Signaling Pathways and Applications in Drug Development
Substituted pyrazoles are a cornerstone in modern medicinal chemistry, appearing in a wide array of approved pharmaceuticals. The this compound scaffold is a versatile building block for the synthesis of more complex molecules with potential biological activity. The presence of the iodine atom at the 4-position is particularly advantageous, as it serves as a reactive handle for various transition metal-catalyzed cross-coupling reactions.
The diagram below conceptualizes the utility of this compound in a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is frequently employed in drug discovery to link different molecular fragments, enabling the exploration of a vast chemical space and the optimization of lead compounds.
Caption: Suzuki-Miyaura cross-coupling of the title compound.
References
The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the fundamental chemistry of iodinated pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We delve into the synthetic methodologies for their preparation, explore their reactivity in key cross-coupling reactions, and discuss their emerging role as modulators of critical biological signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of reaction workflows and biological pathways to facilitate a deeper understanding of this important chemical scaffold.
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique structural features and diverse biological activities have established them as a "privileged scaffold" in medicinal chemistry. The introduction of an iodine atom onto the pyrazole ring significantly enhances their synthetic utility, providing a versatile handle for the construction of more complex molecular architectures through various carbon-carbon and carbon-heteroatom bond-forming reactions. These functionalized pyrazoles are key intermediates in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2][3][4] This guide will systematically explore the synthesis, reactivity, and biological relevance of iodinated pyrazoles.
Synthesis of Iodinated Pyrazoles
The regioselective introduction of iodine onto the pyrazole core is a critical step in the utilization of these building blocks. The two primary isomers of interest are the 4-iodo and 5-iodopyrazoles, each accessible through distinct synthetic strategies.
Synthesis of 4-Iodopyrazoles
Experimental Protocol: General Procedure for the Synthesis of 4-Iodopyrazoles using Iodine and Ceric Ammonium Nitrate (CAN) [6]
-
To a solution of the starting pyrazole (1.0 mmol) in acetonitrile (6 mL), add ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg) and elemental iodine (1.3 mmol, 330 mg).
-
Reflux the reaction mixture overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (15 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench any remaining iodine, followed by water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-iodopyrazole.
Alternative Protocol using N-Iodosuccinimide (NIS) [6]
For substrates that may be sensitive to the oxidative conditions of the CAN/I₂ system, N-iodosuccinimide (NIS) in an acidic medium provides an effective alternative.
-
Dissolve the pyrazole (1.0 mmol) in glacial acetic acid (1 mL).
-
Add a solution of N-iodosuccinimide (1.5 mmol, 338 mg) in trifluoroacetic acid (TFA) (1 mL).
-
Heat the reaction mixture at 80 °C overnight.
-
Cool the solution to room temperature and dilute with dichloromethane (60 mL).
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and saturated aqueous sodium bicarbonate (NaHCO₃).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the 4-iodopyrazole.
Table 1: Synthesis of Representative 4-Iodopyrazoles
| Starting Pyrazole | Iodinating System | Solvent | Time | Yield (%) | Reference |
| 1-Aryl-3-trifluoromethylpyrazole | I₂ / CAN | Acetonitrile | Overnight | 81 | [6] |
| 1-Methylpyrazole | I₂ / H₂O₂ | Water | 24-72 h | 63-100 | [8] |
| Phenyl hydrazine / Acetylacetone | I₂ / LiClO₄ / β-cyclodextrin | Water | 12 h | High Yields | [9] |
Synthesis of 5-Iodopyrazoles
The synthesis of 5-iodopyrazoles requires a different strategy, as direct electrophilic substitution at the C5 position is generally not favored. The most effective method involves the deprotonation of the C5 proton with a strong base to generate a pyrazole anion, which is then quenched with an iodine source.[10]
Experimental Protocol: General Procedure for the Synthesis of 5-Iodopyrazoles [10]
-
Dissolve the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in dry tetrahydrofuran (THF) (5 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) (1.3 mmol, 0.52 mL of a 2.5 M solution in hexanes) dropwise with vigorous stirring.
-
Stir the mixture at -78 °C for 10 minutes to ensure complete deprotonation.
-
Add a solution of iodine (1.4 mmol, 356 mg) in dry THF (3 mL) to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature over 4 hours.
-
Dilute the reaction with dichloromethane (30 mL).
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ (10 mL) and then with water (5 mL).
-
Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the 5-iodopyrazole.
Table 2: Synthesis of Representative 5-Iodopyrazoles
| Starting Pyrazole | Base | Iodine Source | Solvent | Time | Yield (%) | Reference |
| 1-Aryl-3-CF₃-pyrazole | n-BuLi | I₂ | THF | 4 h | 65-89 | [10] |
Reactivity of Iodinated Pyrazoles
The carbon-iodine bond in iodinated pyrazoles is a versatile functional group for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are two of the most powerful and widely used methods for this purpose.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the iodinated pyrazole and an organoboron compound, typically a boronic acid or ester. This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.[4][11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazoles [12]
-
In a Schlenk tube under an argon atmosphere, combine the 4-iodopyrazole derivative (0.1 mmol), the aryl boronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), and sodium carbonate (2.5 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane and water (2 mL).
-
Heat the reaction mixture at 90 °C for 6 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the coupled product.
Table 3: Representative Suzuki-Miyaura Coupling Reactions of Iodopyrazoles
| Iodopyrazole | Boronic Acid | Catalyst | Base | Solvent | Time | Yield (%) | Reference |
| 4-Iodo-1-aryl-3-CF₃-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 2 d | 56 | [6] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Various aryl/heteroaryl boronic acids | XPhos Pd G2 | - | - | - | Good to excellent | [13] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an iodinated pyrazole and a terminal alkyne, catalyzed by a combination of palladium and copper complexes.[14][15][16] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.
Experimental Protocol: General Procedure for Sonogashira Coupling of Iodopyrazoles [17]
-
To a solution of the 1,3-disubstituted-5-chloro-4-iodopyrazole in dimethylformamide (DMF), add triethylamine (Et₃N).
-
Add phenylacetylene, followed by the catalytic system of PdCl₂(PPh₃)₂ and copper(I) iodide (CuI).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Dry the combined organic extracts, concentrate, and purify by chromatography to yield the 4-(phenylethynyl)pyrazole.
Table 4: Representative Sonogashira Coupling Reactions of Iodopyrazoles
| Iodopyrazole | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1,3-Disubstituted-5-chloro-4-iodopyrazoles | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 87-92 | [17] |
| Substituted iodobenzene | Aryl acetylene | Pd on solid support, Cu₂O | - | THF-DMA | 60-75 | [18] |
Biological Relevance and Signaling Pathways
Pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer and inflammatory disorders.[2][3][19][20][21][22][23][24][25] The ability to functionalize the pyrazole core through iodinated intermediates allows for the systematic exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[1][26] Several pyrazole-based compounds have been developed as potent JAK inhibitors.[26][27]
Caption: The JAK/STAT signaling pathway and the inhibitory action of iodinated pyrazole derivatives.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer.[25] Pyrazole-containing molecules have been investigated as inhibitors of key kinases within this pathway, such as Akt.[2]
Caption: The PI3K/Akt signaling pathway and the inhibitory role of iodinated pyrazole compounds.
Experimental Workflows
The synthesis and functionalization of iodinated pyrazoles follow a logical experimental workflow, from the initial pyrazole synthesis to the final derivatization.
References
- 1. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 20. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 23. srrjournals.com [srrjournals.com]
- 24. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 26. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-ethyl-4-iodo-5-methyl-1H-pyrazole with various aryl and heteroaryl boronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures prevalent in pharmaceutical compounds.
Introduction
The pyrazole moiety is a significant pharmacophore found in a wide array of biologically active molecules. The functionalization of the pyrazole ring, particularly at the C4 position, is a key strategy in medicinal chemistry for modulating the pharmacological properties of lead compounds. The Suzuki-Miyaura coupling offers a versatile and efficient method for introducing aryl or heteroaryl substituents at this position, starting from the corresponding halo-pyrazole. This protocol details both conventional and microwave-assisted methods for the coupling of this compound.
Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Two primary protocols are presented: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.
Protocol 1: Conventional Heating
This protocol is adapted from established procedures for the Suzuki coupling of similar pyrazole derivatives.[1][2]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or K3PO4, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.1 mmol), and the base (e.g., K2CO3, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H2O 4:1) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 6-22 hours, monitoring the reaction progress by TLC or LC-MS.[1][2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-ethyl-5-methyl-4-aryl-1H-pyrazole.
Protocol 2: Microwave-Assisted Synthesis
This protocol leverages microwave irradiation to accelerate the reaction, often leading to higher yields in shorter times.[3][4][5]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.3 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.5 mol%)
-
Base (e.g., KOH, 2.0 equivalents)
-
Solvent (e.g., Ethanol and water, 1:1 ratio)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.3 mmol), the base (e.g., KOH, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh3)4, 0.005 mmol).
-
Add the solvent system (e.g., 4 mL of EtOH:H2O 1:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-140 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in the conventional protocol (steps 7-9).
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura couplings of analogous 4-halo-pyrazoles and other aryl halides. This data can be used as a reference for optimizing the reaction of this compound.
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Iodo-1H-pyrazole derivative | Phenylboronic acid | Pd(PPh3)4 (5) | Na2CO3 (2.5) | 1,4-dioxane/H2O | 90 | 6h | Not Specified | [2] |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) (0.1) | KOH (2) | EtOH/H2O | MW (60W) | 2 min | 96 | [3][5] |
| 4-Bromoanisole | Phenylboronic acid | Pd EnCat™ (5) | K2CO3 (3) | Toluene/H2O/EtOH | 120 (MW) | 10 min | >98 (conversion) | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (5) | K3PO4 (2) | 1,4-dioxane/H2O | 70-80 | 18-22h | 60 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling reaction, from setup to product purification.
Caption: Suzuki Coupling Experimental Workflow.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3] Pyrazole moieties are significant pharmacophores found in numerous therapeutic agents. The functionalization of pyrazole rings, such as 1-ethyl-4-iodo-5-methyl-1H-pyrazole, through Sonogashira coupling allows for the introduction of diverse alkynyl groups, leading to the generation of novel chemical entities with potential applications in drug discovery and development.[4][5]
These application notes provide a detailed protocol for the Sonogashira cross-coupling of this compound with various terminal alkynes, offering a foundational method for the synthesis of novel pyrazole-alkyne derivatives.
Reaction Principle and Signaling Pathway
The Sonogashira reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The generally accepted mechanism involves two interconnected catalytic cycles.[2][6] In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl iodide (this compound). Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocols
This section provides a detailed methodology for the Sonogashira cross-coupling of this compound with a generic terminal alkyne.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply line
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates and UV lamp
-
Rotary evaporator
-
Glassware for extraction and purification
-
Column for chromatography
General Procedure
A representative experimental procedure is as follows:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous solvent (THF or DMF, 5 mL) and the base (TEA or DIPEA, 3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: General experimental workflow for Sonogashira cross-coupling.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. Please note that these are representative examples, and optimization may be required for specific substrates.
| Entry | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | TEA | THF | 60 | 6 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2), CuI (4) | TEA | THF | 50 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | DIPEA | DMF | 70 | 5 | 90-98 |
| 4 | 3-Ethynyltoluene | PdCl₂(PPh₃)₂ (2), CuI (4) | TEA | THF | 60 | 6 | 82-92 |
| 5 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3), CuI (5) | DIPEA | DMF | 80 | 12 | 70-85 |
Troubleshooting and Safety Considerations
-
Low Yields: Incomplete reaction may be due to inactive catalyst, insufficient base, or presence of oxygen. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Increasing the catalyst loading or reaction temperature might improve yields.
-
Homocoupling of Alkyne: The formation of a diyne byproduct (Glaser coupling) can occur, especially in the presence of oxygen.[7][8] Running the reaction under strictly anaerobic conditions and using a slight excess of the pyrazole can minimize this side reaction. Copper-free Sonogashira conditions can also be explored to avoid homocoupling.[9]
-
Safety: Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Organic solvents are flammable and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Sonogashira cross-coupling reaction provides an efficient and reliable method for the synthesis of 4-alkynyl-1-ethyl-5-methyl-1H-pyrazole derivatives. The provided protocol serves as a robust starting point for researchers in medicinal chemistry and drug discovery to generate diverse libraries of pyrazole-containing compounds for biological screening. Further optimization of reaction conditions may be necessary depending on the specific alkyne substrate employed.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-4-iodo-5-methyl-1H-pyrazole is a versatile heterocyclic building block with significant potential in pharmaceutical and medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3][4][5] The presence of an iodo group at the 4-position and ethyl and methyl substitutions on the pyrazole ring makes this compound a strategic intermediate for the synthesis of novel drug candidates through various cross-coupling reactions.[6][7] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, properties can be estimated based on structurally similar compounds.
| Property | Value (Estimated) | Reference Compounds |
| Molecular Formula | C6H9IN2 | - |
| Molecular Weight | 236.06 g/mol | - |
| Appearance | Off-white to pale yellow solid | General observation for similar iodo-pyrazoles |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | General solubility of pyrazole derivatives |
| Reactivity | The C-I bond is susceptible to palladium-catalyzed cross-coupling reactions. | [6][7] |
Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its function as a scaffold for generating libraries of diverse compounds for high-throughput screening and as a key intermediate in the targeted synthesis of complex molecules.
Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted pyrazole core. The iodo-group of this compound can be readily displaced via Suzuki-Miyaura or Sonogashira coupling to introduce various aryl, heteroaryl, or alkynyl moieties, which are often crucial for binding to the kinase active site.
Logical Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for kinase inhibitors.
Development of Anti-inflammatory Agents
The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). By utilizing this compound, novel analogues of existing anti-inflammatory drugs can be synthesized to explore improved efficacy, selectivity, or pharmacokinetic profiles.
Synthesis of Sildenafil Analogues
Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, contains a pyrazolopyrimidinone core. This compound can serve as a starting material for the synthesis of novel sildenafil analogues, potentially leading to compounds with altered selectivity for different PDE isoenzymes.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and application of this compound. Researchers should adapt these protocols based on the specific requirements of their target molecules and laboratory conditions.
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for pyrazole synthesis and iodination.
Reaction Scheme:
-
Synthesis of 1-Ethyl-5-methyl-1H-pyrazole: Condensation of ethylhydrazine with 2,4-pentanedione.
-
Iodination: Direct iodination of the resulting pyrazole at the 4-position.
Materials:
-
Ethylhydrazine oxalate
-
2,4-Pentanedione (Acetylacetone)
-
Sodium hydroxide
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole a. To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water at 0 °C. b. To this solution, add 2,4-pentanedione (1.0 eq) dropwise, maintaining the temperature below 10 °C. c. Stir the reaction mixture at room temperature for 12-18 hours. d. Extract the mixture with dichloromethane (3 x 50 mL). e. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-ethyl-5-methyl-1H-pyrazole.
-
Step 2: Iodination a. Dissolve the crude 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) in acetonitrile. b. Add N-Iodosuccinimide (1.1 eq) to the solution. c. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS. d. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. e. Dissolve the residue in dichloromethane and wash with saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash. f. Dry the organic layer over anhydrous magnesium sulfate and concentrate. g. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.
| Step | Reactant | Product | Typical Yield | Purity (by NMR/LC-MS) |
| 1 | Ethylhydrazine, 2,4-Pentanedione | 1-Ethyl-5-methyl-1H-pyrazole | 75-85% | >95% |
| 2 | 1-Ethyl-5-methyl-1H-pyrazole, NIS | This compound | 80-90% | >98% |
Experimental Workflow for Synthesis
Caption: Two-step synthesis of the target compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90 | 70-95% |
| Pd(dppf)Cl2 | Cs2CO3 | DMF | 100 | 75-98% |
Protocol 3: Sonogashira Cross-Coupling
This protocol details the coupling of this compound with a terminal alkyne.[8][9][10][11]
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.03 eq)
-
Copper(I) iodide (CuI, 0.06 eq)
-
Base (e.g., Triethylamine or Diisopropylethylamine, 3.0 eq)
-
Solvent (e.g., THF or DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), palladium catalyst (0.03 eq), and copper(I) iodide (0.06 eq).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.5 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or slightly elevated temperature (40-50 °C) for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(PPh3)2Cl2 / CuI | Et3N | THF | 25-40 | 65-90% |
| Pd(OAc)2 / PPh3 / CuI | DIPEA | DMF | 50 | 70-95% |
Signaling Pathways and Mechanisms of Action
Molecules derived from pyrazole scaffolds are known to interact with a variety of biological targets. The specific signaling pathway modulated will depend on the final structure of the pharmaceutical agent synthesized using this compound as a building block.
Potential Signaling Pathway Modulation
Caption: General mechanism of action.
For instance, if used to synthesize a kinase inhibitor, the resulting compound could block ATP binding to the kinase, thereby inhibiting the phosphorylation of downstream substrates and disrupting a signaling cascade implicated in diseases like cancer. If used to create a PDE5 inhibitor, it would prevent the degradation of cGMP, leading to smooth muscle relaxation and vasodilation.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of a wide array of potential pharmaceutical agents. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. The protocols and application notes provided herein offer a foundation for researchers to explore the potential of this compound in their drug discovery and development programs.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 4-iodopyrazoles, a key transformation in the synthesis of functionalized heterocyclic compounds for pharmaceutical and agrochemical research. The methods outlined below cover classical base-mediated alkylation, phase-transfer catalysis, and microwave-assisted synthesis, offering a range of options depending on the desired scale, efficiency, and available equipment.
Introduction
N-alkylated pyrazoles are a prominent structural motif in a vast array of biologically active molecules. The introduction of an alkyl substituent on one of the nitrogen atoms of the pyrazole ring can significantly influence the compound's physicochemical properties, metabolic stability, and biological target engagement. For 4-iodopyrazoles, the iodine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, making the regioselective N-alkylation a critical step in the elaboration of complex molecular architectures. This document provides detailed experimental procedures and comparative data for various N-alkylation methods applied to 4-iodopyrazoles and related 4-halopyrazoles.
N-Alkylation Methods: A Comparative Overview
The choice of N-alkylation method for 4-iodopyrazole depends on several factors, including the nature of the alkylating agent, desired reaction time, and scalability. Below is a summary of common methods with their respective advantages and disadvantages.
| Method | Alkylating Agent | Base | Catalyst | Solvent | Temperature | Typical Yield | Key Advantages |
| Base-Mediated | Alkyl Halides | NaOH, K₂CO₃, Cs₂CO₃ | None | Acetone, DMF, Acetonitrile | Room Temp. to Reflux | Good to Excellent | Simple, cost-effective, readily available reagents. |
| Phase-Transfer Catalysis (PTC) | Alkyl Halides | KOH, K₂CO₃ | TBAB, 18-crown-6 | Toluene, Dichloromethane, or Solvent-free | Room Temp. to 80°C | Good to Excellent | High yields, mild conditions, suitable for biphasic systems, can sometimes be performed solvent-free.[1] |
| Microwave-Assisted | Alkyl Halides | K₂CO₃, DBU | None | DMF, Ethanol | 100-150°C | Good to Excellent | Rapid reaction times, improved yields, suitable for high-throughput synthesis. |
| Acid-Catalyzed | Trichloroacetimidates | None | Brønsted Acid (e.g., CSA) | DCE | Room Temp. | Good | Mild alternative to strong bases, suitable for acid-sensitive substrates.[2][3] |
Experimental Protocols
Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of 4-iodopyrazole using a base such as sodium hydroxide or potassium carbonate. The following is a specific example for the N-allylation of 4-iodopyrazole[4].
Materials:
-
4-Iodopyrazole
-
Allyl bromide
-
Sodium hydroxide (20% aqueous solution) or Potassium Carbonate
-
Acetone or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-iodopyrazole (1.0 eq.) in acetone (0.5 M), add 20% aqueous sodium hydroxide (1.5 eq.) with stirring.
-
To this mixture, add the alkyl halide (e.g., allyl bromide, 1.5 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with CH₂Cl₂ or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkyl-4-iodopyrazole.
Quantitative Data for N-Allylation of 4-Iodopyrazole[4]:
| Starting Material | Alkylating Agent | Base | Solvent | Time | Yield (%) |
| 4-Iodopyrazole | Allyl Bromide | 20% NaOH (aq) | Acetone | 1 h | 92 |
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation
This method is particularly useful for achieving high yields under mild conditions and can often be performed without a solvent.
Materials:
-
4-Iodopyrazole
-
Alkyl halide (e.g., benzyl bromide, n-butyl bromide)
-
Potassium hydroxide (solid) or Potassium Carbonate (solid)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (optional)
Procedure:
-
In a round-bottom flask, mix 4-iodopyrazole (1.0 eq.), powdered potassium hydroxide (3.0 eq.), and a catalytic amount of TBAB (0.05 eq.).
-
Add the alkyl halide (1.1 eq.) to the mixture.
-
If performing the reaction with a solvent, add toluene to achieve a 0.5 M concentration of the pyrazole. For solvent-free conditions, proceed to the next step.
-
Stir the mixture vigorously at the desired temperature (room temperature to 80°C) for the required time (typically 1-6 hours), monitoring by TLC.
-
After completion, add water to dissolve the inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify by flash chromatography if necessary.
Representative Quantitative Data for PTC N-Alkylation of Pyrazoles:
| Starting Material | Alkylating Agent | Base | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| Pyrazole | n-Butyl Bromide | KOH | TBAB | 60 | 1.5 | 92 |
| Pyrazole | Benzyl Chloride | KOH | TBAB | 25 | 0.5 | 98 |
Note: Data for unsubstituted pyrazole is provided as a reference. Similar high yields are expected for 4-iodopyrazole under these conditions.
Protocol 3: Microwave-Assisted N-Alkylation
Microwave irradiation can significantly accelerate the N-alkylation reaction, often leading to higher yields in shorter reaction times.
Materials:
-
4-Iodopyrazole
-
Alkyl halide (e.g., ethyl bromoacetate, benzyl chloride)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP)
Procedure:
-
In a microwave reaction vial, combine 4-iodopyrazole (1.0 eq.), K₂CO₃ or Cs₂CO₃ (1.3 eq.), and the alkyl halide (1.1 eq.).
-
Add a minimal amount of DMF or NMP (just enough to wet the solid mixture).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by TLC if the reaction is paused.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Representative Quantitative Data for Microwave-Assisted N-Alkylation:
| Starting Material | Alkylating Agent | Base | Solvent | Power (W) | Time (min) | Yield (%) |
| Isatin | Ethyl Bromoacetate | K₂CO₃ | DMF | 100 | 5 | 95 |
| Isatin | Benzyl Bromide | Cs₂CO₃ | NMP | 150 | 3 | 92 |
Note: Data for isatin is provided as a representative example of microwave-assisted N-alkylation of a heterocyclic compound. Similar conditions are expected to be effective for 4-iodopyrazole.
Visualizations
The following diagrams illustrate the general workflows for the described N-alkylation methods.
Caption: Workflow for Base-Mediated N-Alkylation.
Caption: Workflow for Phase-Transfer Catalyzed N-Alkylation.
Caption: Workflow for Microwave-Assisted N-Alkylation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents are often toxic and should be handled with care.
-
Microwave synthesis should be performed in specialized equipment designed for chemical reactions to avoid pressure buildup and explosions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The N-alkylation of 4-iodopyrazoles is a fundamental transformation for the synthesis of advanced intermediates in drug discovery and materials science. The choice of method will be dictated by the specific substrate, desired scale, and available laboratory infrastructure. The protocols provided herein offer reliable and reproducible methods to achieve this important chemical modification.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 1-ethyl-4-iodo-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 1-ethyl-4-iodo-5-methyl-1H-pyrazole as a key building block. The protocols detailed herein are based on established methodologies for analogous pyrazole systems and serve as a robust starting point for synthetic applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl moieties. The reaction is tolerant of a wide range of functional groups and typically proceeds in high yields.
Data Presentation: Representative Reaction Conditions
While specific yield data for a matrix of boronic acids with this compound is not extensively documented in the literature, the following conditions, adapted from successful couplings of other iodo- and bromo-pyrazoles, are recommended.[1]
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(dppf)Cl₂ can be more effective for challenging substrates.[2] |
| Boronic Acid | 1.1 - 1.5 equivalents | Aryl, heteroaryl, and vinyl boronic acids are suitable. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 2.5 equivalents) | Aqueous solution of the base is typically used. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF | Degassing the solvent is recommended. |
| Temperature | 80 - 100 °C | Reaction progress should be monitored by TLC or LC-MS. |
| Reaction Time | 2 - 24 hours | Varies with the reactivity of the boronic acid. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add the base (e.g., K₂CO₃, 2.0 mmol) and the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 10 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the coupling of the iodo-pyrazole with alkenes to form substituted olefins, providing a valuable route to functionalized pyrazole derivatives.
Data Presentation: Representative Heck-Mizoroki Reactions of 4-Iodo-1-trityl-1H-pyrazole
The following data for the Heck-Mizoroki reaction of 4-iodo-1-trityl-1H-pyrazole with various alkenes provides a strong indication of the expected reactivity and yields for this compound.[3]
| Entry | Alkene | Product | Yield (%) |
| 1 | Methyl acrylate | Methyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate | 95 |
| 2 | Ethyl acrylate | Ethyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate | 92 |
| 3 | n-Butyl acrylate | n-Butyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate | 88 |
| 4 | Acrylonitrile | (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylonitrile | 75 |
| 5 | Styrene | (E)-4-styryl-1-trityl-1H-pyrazole | 44 |
Experimental Protocol: General Procedure for Heck-Mizoroki Reaction
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.01 mmol), and P(OEt)₃ (0.04 mmol).[3]
-
Add dry DMF (5 mL) and triethylamine (2.0 mmol).
-
Seal the tube and heat the mixture to 80 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to afford the desired product.[3]
Visualization: Heck-Mizoroki Reaction Workflow
Caption: Experimental workflow for the Heck-Mizoroki reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrazole and a terminal alkyne, leading to the synthesis of alkynyl-pyrazoles, which are valuable intermediates in medicinal chemistry.
Data Presentation: General Conditions for Sonogashira Coupling
Specific examples for this compound are limited, but the following conditions are widely applicable for the Sonogashira coupling of iodo-heterocycles.[4][5][6]
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Other catalysts like Pd(PPh₃)₄ can also be used. |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the classical Sonogashira reaction. |
| Terminal Alkyne | 1.1 - 1.5 equivalents | Both aryl and alkyl alkynes are generally suitable. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both the base and often as the solvent. |
| Solvent | THF or DMF | Anhydrous conditions are preferred. |
| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or GC-MS. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a stirred solution of this compound (1.0 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL), add the terminal alkyne (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.02 mmol) under an inert atmosphere.[5]
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Sonogashira Coupling Catalytic Cycles
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines. For 4-iodo-pyrazoles, the choice of catalyst system is crucial and depends on the nature of the amine coupling partner.
Data Presentation: Catalyst Choice and General Conditions
For amines lacking β-hydrogens (e.g., aniline, morpholine), a palladium-catalyzed reaction is generally effective. For amines possessing β-hydrogens (e.g., primary and secondary alkylamines), a copper-catalyzed system is often preferred to avoid β-hydride elimination.[7][8]
Palladium-Catalyzed Amination (for amines without β-hydrogens)
| Parameter | Condition |
|---|---|
| Catalyst System | Pd(dba)₂ with a bulky phosphine ligand (e.g., tBuDavePhos) |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄) |
| Solvent | Toluene or Dioxane |
| Temperature | 80 - 110 °C |
Copper-Catalyzed Amination (for amines with β-hydrogens)
| Parameter | Condition |
|---|---|
| Catalyst System | CuI with a phenanthroline-based ligand |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | DMF or DMSO |
| Temperature | 100 - 130 °C |
Experimental Protocol: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
-
Add this compound (1.0 mmol), the amine (1.2 mmol), Pd(dba)₂ (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring until the starting material is consumed (monitor by LC-MS).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
Visualization: Logical Flow for Catalyst Selection
Caption: Decision workflow for catalyst selection in Buchwald-Hartwig amination.
Carbonylative Coupling Reactions
Carbonylative couplings introduce a carbonyl group between the pyrazole ring and the coupling partner, providing access to pyrazole ketones. These reactions, such as the carbonylative Sonogashira or Suzuki coupling, typically involve a carbon monoxide source.
Data Presentation: General Conditions for Carbonylative Sonogashira Coupling
The following conditions are based on protocols for the carbonylative Sonogashira coupling of aryl iodides and can be adapted for this compound.[9][10]
| Parameter | Condition | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | |
| Carbon Monoxide | CO balloon or CO pressure (e.g., 200 psi) | Caution: CO is highly toxic. |
| Terminal Alkyne | 1.2 equivalents | |
| Base | Triethylamine | |
| Solvent | Toluene or THF | |
| Temperature | 100 - 120 °C | |
| Reaction Time | 6 - 18 hours |
Experimental Protocol: General Procedure for Carbonylative Sonogashira Coupling
Caution: This reaction should be performed in a well-ventilated fume hood due to the use of carbon monoxide.
-
To a pressure-rated reaction vessel, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and PdCl₂(PPh₃)₂ (0.02 mmol) in toluene (10 mL) and triethylamine (2.0 mmol).
-
Purge the vessel with carbon monoxide gas, then pressurize to the desired pressure (or use a CO-filled balloon for atmospheric pressure reactions).
-
Heat the reaction mixture to 120 °C and stir for 18 hours.
-
Cool the vessel to room temperature and carefully vent the CO gas.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the corresponding alkynyl ketone.
Visualization: General Workflow for Palladium-Catalyzed Reactions
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Magnetically separable Pd catalyst for carbonylative Sonogashira coupling reactions for the synthesis of alpha,beta-alkynyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-4-iodo-5-methyl-1H-pyrazole is a strategically functionalized heterocyclic building block with significant potential in medicinal chemistry. The pyrazole core is a well-established scaffold in numerous approved drugs, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets. The presence of an ethyl group at the N1 position and a methyl group at the C5 position provides specific steric and electronic properties that can be exploited for modulating selectivity and pharmacokinetic profiles of derivative compounds. The iodine atom at the C4 position is the key reactive handle, enabling a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, making it an invaluable intermediate for the construction of compound libraries for lead discovery and optimization.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of more complex molecules with a range of biological activities. Its utility is most pronounced in the development of:
-
Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding site of the enzyme. The C4-substituent can be elaborated to interact with other regions of the kinase, thereby influencing potency and selectivity.
-
GPCR Modulators: Compounds incorporating the pyrazole moiety have been developed as modulators of G-protein coupled receptors, playing roles in the treatment of various diseases.
-
Anticancer Agents: Pyrazole derivatives have demonstrated a broad spectrum of anticancer activities, including the inhibition of cell proliferation and induction of apoptosis.[1][2][3]
-
Anti-inflammatory Agents: The pyrazole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and newer selective COX-2 inhibitors.[4][5][6]
The reactivity of the iodo-substituent allows for the application of several powerful C-C and C-N bond-forming reactions.
Core Synthetic Methodologies: Cross-Coupling Reactions
The C4-iodo group of this compound is readily functionalized using palladium-catalyzed cross-coupling reactions. Below are generalized protocols for key transformations, based on established methods for analogous 4-iodo-pyrazoles.
Table 1: Overview of Key Cross-Coupling Reactions
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Boronic acid/ester | C-C (Aryl/Heteroaryl) | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane |
| Sonogashira | Terminal alkyne | C-C (Alkynyl) | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF |
| Heck-Mizoroki | Alkene | C-C (Alkenyl) | Pd(OAc)₂ | Et₃N | DMF |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of a 4-aryl-1-ethyl-5-methyl-1H-pyrazole derivative.
Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethoxyethane (DME), anhydrous
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dimethoxyethane, followed by the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-ethyl-5-methyl-1H-pyrazole.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines the synthesis of a 4-alkynyl-1-ethyl-5-methyl-1H-pyrazole derivative.
Workflow Diagram:
Caption: Workflow for the Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry reaction flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and the terminal alkyne.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-alkynyl-1-ethyl-5-methyl-1H-pyrazole.
Protocol 3: General Procedure for Heck-Mizoroki Coupling
This protocol describes the synthesis of a 4-alkenyl-1-ethyl-5-methyl-1H-pyrazole derivative.[7]
Workflow Diagram:
Caption: Workflow for the Heck-Mizoroki cross-coupling reaction.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealed tube, combine this compound and palladium(II) acetate.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and the alkene.
-
Seal the tube and heat the reaction mixture to 80-120 °C, with stirring, until the reaction is complete.
-
Cool the mixture to room temperature, filter through a pad of celite, and rinse with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain the 4-alkenyl-1-ethyl-5-methyl-1H-pyrazole.
Application Example: Synthesis of a Kinase Inhibitor Scaffold
While a direct synthesis starting from this compound is not explicitly documented in the searched literature, we can extrapolate a potential synthetic route towards a kinase inhibitor scaffold based on a similar reported synthesis.[8] The following represents a hypothetical, yet plausible, synthetic pathway.
Signaling Pathway Context:
Many kinases are involved in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. Kinase inhibitors block the activity of these enzymes, thereby interrupting the aberrant signaling and inhibiting cancer cell growth.
Caption: Generalized kinase signaling pathway and the point of intervention for a pyrazole-based inhibitor.
Hypothetical Synthesis Scheme:
A multi-step synthesis could be envisioned where this compound is first converted to a more functionalized intermediate via one of the cross-coupling reactions described above, followed by further synthetic transformations to build the final kinase inhibitor. For instance, a Suzuki coupling could introduce an aromatic ring with a functional group amenable to further elaboration.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry into a wide array of substituted pyrazoles. These derivatives have the potential to serve as potent and selective modulators of various biological targets, particularly kinases, and are therefore of significant interest in the development of new therapeutic agents for a range of diseases, including cancer and inflammatory disorders. The provided protocols offer a starting point for the exploration of this promising chemical entity in drug discovery programs.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1-Ethyl-4-iodo-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel bioactive molecules utilizing 1-ethyl-4-iodo-5-methyl-1H-pyrazole as a key building block. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The functionalization of this core structure through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, opens avenues for the creation of diverse chemical libraries for drug discovery programs.
Introduction to Pyrazole Scaffolds in Drug Discovery
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] This structural motif is found in a wide array of medicinally important compounds, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2][3][4] The versatility of the pyrazole ring allows it to act as a bioisostere for other functional groups and to form key interactions with biological targets, particularly protein kinases.
The starting material, this compound, is an ideal substrate for carbon-carbon bond formation at the C4 position. The iodo substituent is highly reactive in palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, vinyl, and alkynyl moieties.
Synthesis of Bioactive Molecules via Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail the experimental protocols for the functionalization of this compound using Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These methods are fundamental in expanding the chemical diversity of the pyrazole core to generate novel compounds with potential therapeutic applications.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-ethyl-5-methyl-1H-pyrazoles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol:
-
To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-ethyl-5-methyl-1H-pyrazole.
Quantitative Data (Representative Examples):
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Ethyl-5-methyl-4-phenyl-1H-pyrazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 1-Ethyl-4-(4-methoxyphenyl)-5-methyl-1H-pyrazole | 80-90 |
| 3 | 3-Pyridylboronic acid | 1-Ethyl-5-methyl-4-(pyridin-3-yl)-1H-pyrazole | 75-85 |
Heck Reaction: Synthesis of 4-Alkenyl-1-ethyl-5-methyl-1H-pyrazoles
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a direct route to vinyl-substituted pyrazoles.[6] These products can serve as intermediates for further functionalization or as bioactive molecules themselves.
Experimental Workflow:
Caption: Workflow for the Heck Reaction.
Detailed Protocol:
-
To a reaction vessel, add this compound (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add dry N,N-dimethylformamide (DMF) (5 mL), the desired alkene (1.5 mmol), and triethylamine (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into water (20 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 4-alkenyl-1-ethyl-5-methyl-1H-pyrazole.
Quantitative Data (Representative Examples):
| Entry | Alkene | Product | Yield (%) |
| 1 | Methyl acrylate | Methyl (E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylate | 80-90 |
| 2 | Styrene | 1-Ethyl-5-methyl-4-((E)-styryl)-1H-pyrazole | 70-80 |
| 3 | N-Vinylpyrrolidinone | 4-((E)-2-(2-oxopyrrolidin-1-yl)vinyl)-1-ethyl-5-methyl-1H-pyrazole | 65-75 |
Sonogashira Coupling: Synthesis of 4-Alkynyl-1-ethyl-5-methyl-1H-pyrazoles
The Sonogashira coupling reaction is a powerful tool for the synthesis of alkynyl-substituted aromatics and heterocycles by coupling a terminal alkyne with an aryl or vinyl halide.[7] The resulting 4-alkynyl pyrazoles can be utilized as precursors for more complex molecules or evaluated for their own biological activity.
Experimental Workflow:
Caption: Workflow for Sonogashira Coupling.
Detailed Protocol:
-
To a stirred solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of DMF (5 mL) and triethylamine (2 mL), add bis(triphenylphosphine)palladium(II) chloride (0.02 mmol) and copper(I) iodide (0.04 mmol).
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Stir the reaction at room temperature for 2-8 hours under an argon atmosphere until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into saturated aqueous ammonium chloride solution (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-1-ethyl-5-methyl-1H-pyrazole.
Quantitative Data (Representative Examples):
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-Ethyl-5-methyl-4-(phenylethynyl)-1H-pyrazole | 85-95 |
| 2 | Propargyl alcohol | 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol | 75-85 |
| 3 | Ethynyltrimethylsilane | 1-Ethyl-5-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole | 90-98 |
Biological Activity and Signaling Pathways
Derivatives of 1-ethyl-5-methyl-1H-pyrazole are of significant interest as potential inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The synthesized 4-substituted pyrazoles can be screened against a panel of kinases to identify potential therapeutic leads.
Signaling Pathway Example: Kinase Inhibition
Caption: Inhibition of a Kinase Signaling Pathway.
The diagram above illustrates a simplified signaling pathway where a receptor tyrosine kinase, upon binding of a ligand (not shown), utilizes ATP to phosphorylate a substrate protein. This phosphorylation event initiates a downstream signaling cascade that can lead to cellular responses such as proliferation and survival. The synthesized 4-substituted-1-ethyl-5-methyl-1H-pyrazole derivatives can be designed to bind to the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity and blocking the downstream signaling.
Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis of a diverse library of bioactive molecules based on the this compound scaffold. The Suzuki-Miyaura, Heck, and Sonogashira coupling reactions are powerful and versatile tools for the functionalization of this core, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The resulting compounds hold promise for a variety of applications, particularly in the discovery of novel kinase inhibitors.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles [ouci.dntb.gov.ua]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Search Results [beilstein-journals.org]
Application Notes & Protocols: Functionalization of the Pyrazole Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the chemical functionalization of the pyrazole core, a key scaffold in medicinal chemistry and materials science. The following sections outline established methodologies for modifying the pyrazole ring at both nitrogen and carbon positions.
Overview of Pyrazole Functionalization
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. Its functionalization is crucial for modulating the physicochemical and pharmacological properties of pyrazole-containing compounds. The primary sites for modification are the N1-position (alkylation, arylation), and the C3, C4, and C5 positions (arylation, alkenylation, halogenation). Transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are among the most powerful strategies to achieve these transformations.[1][2]
Below is a general workflow for a typical pyrazole functionalization experiment.
Caption: General experimental workflow for pyrazole functionalization.
N-Functionalization of the Pyrazole Core
N-functionalization, particularly N-arylation, is a common strategy for synthesizing libraries of compounds for drug discovery. The two primary methods are the Ullmann condensation and the Buchwald-Hartwig amination.
Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
The Buchwald-Hartwig amination allows for the formation of C-N bonds via the palladium-catalyzed coupling of amines (in this case, the pyrazole NH) with aryl halides.[3] This method is known for its broad substrate scope and tolerance of various functional groups.[3]
References
- 1. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my Suzuki coupling reaction consistently low?
A1: Low yields can stem from several factors. A primary concern with iodopyrazoles is the potential for dehalogenation, a side reaction where the iodine atom is replaced by a hydrogen atom.[1][2][3] Additionally, incomplete consumption of starting materials or the formation of other byproducts can reduce the yield.
Possible Causes and Solutions:
-
Dehalogenation: This side reaction is a known issue with iodopyrazoles.[1][2][3]
-
Catalyst Inactivity: The palladium catalyst may not be sufficiently active or may have decomposed.
-
Solution: Ensure your palladium source, especially Pd(OAc)₂, is fresh. Consider using more robust pre-catalysts like XPhos Pd G2, which has shown success in coupling of bromopyrazoles.[5]
-
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center may be slow.
-
Solution: Ensure your base is adequately soluble in the reaction mixture. Using a biphasic solvent system with water can facilitate the activation of the boronic acid. The choice of base is also critical; stronger bases like K₃PO₄ can be effective but may also promote side reactions.[6]
-
-
Protodeboronation: The boronic acid starting material can be unstable and decompose before coupling.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure anhydrous conditions if using sensitive boronic acids, or consider using more stable boronic esters (e.g., pinacol esters).
-
Q2: I am observing a significant amount of a dehalogenated byproduct (1-ethyl-5-methyl-1H-pyrazole). How can I minimize this?
A2: Dehalogenation is a common side reaction for iodopyrazoles in Suzuki couplings.[1][2][3] It occurs when the aryl-palladium intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.
Strategies to Minimize Dehalogenation:
-
Choice of Halogen: While you are starting with an iodopyrazole, it's worth noting that bromo- and chloropyrazoles are generally less prone to dehalogenation.[1][2][3]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands such as XPhos or SPhos can accelerate the rate of cross-coupling relative to dehalogenation.
-
Base Selection: Use of milder bases like Na₂CO₃ or K₂CO₃ is often recommended. Stronger bases can sometimes exacerbate dehalogenation.[4]
-
Solvent Choice: The solvent can influence the reaction pathway. Anhydrous solvents may sometimes reduce dehalogenation, but aqueous mixtures are often necessary for boronic acid activation. A screen of solvents may be beneficial.
Q3: My reaction is not going to completion, and I have unreacted starting material. What should I do?
A3: Incomplete conversion can be due to catalyst deactivation, insufficient reaction time or temperature, or issues with the reagents.
Troubleshooting Incomplete Reactions:
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature (e.g., from 80°C to 100°C) may be beneficial.
-
Catalyst Loading: While typically low (0.5-5 mol%), increasing the catalyst loading may improve conversion for challenging substrates.
-
Reagent Quality: Ensure the purity of your starting materials, particularly the boronic acid, as impurities can inhibit the catalyst.
-
Degassing: Thoroughly degas the reaction mixture with an inert gas (argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.
Q4: I am having difficulty purifying my product from the reaction mixture. What are some common impurities and how can I remove them?
A4: Common impurities include residual catalyst, boronic acid derivatives (homocoupled or hydrolyzed), and the dehalogenated pyrazole.
Purification Strategies:
-
Removal of Palladium: After the reaction, a filtration through a pad of Celite® can help remove some of the precipitated palladium. For trace amounts, treatment with a scavenger resin may be necessary.
-
Boronic Acid Impurities: A basic aqueous wash (e.g., with Na₂CO₃ solution) can often remove unreacted boronic acid and its byproducts.
-
Chromatography: Column chromatography on silica gel is typically effective for separating the desired product from other organic impurities. A careful selection of the eluent system is crucial for good separation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?
A1: A good starting point for optimization would be:
-
Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) or a more modern catalyst system like XPhos Pd G2 (2 mol%).
-
Base: K₂CO₃ (2-3 equivalents).
-
Solvent: A biphasic mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Temperature: 80-100°C.
-
Boronic Acid: 1.1-1.2 equivalents.
-
Atmosphere: Inert (Argon or Nitrogen).
Q2: Which palladium catalyst and ligand combination is best for this substrate?
A2: While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often provide better results, especially for heteroaryl substrates. For pyrazoles, catalyst systems employing bulky, electron-rich phosphine ligands like XPhos and SPhos have been shown to be effective, particularly in minimizing side reactions like dehalogenation.[1] Pre-catalysts such as XPhos Pd G2 are often preferred for their air stability and high reactivity.[5]
Q3: How does the choice of base affect the reaction?
A3: The base plays a crucial role in activating the boronic acid for transmetalation.
-
Inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄ are commonly used.
-
K₂CO₃ and Na₂CO₃ are generally considered milder and are a good first choice, especially to minimize dehalogenation.[4]
-
K₃PO₄ is a stronger base and can be effective for less reactive boronic acids, but may increase the risk of side reactions.[6] The base needs to be sufficiently soluble in the reaction medium, which is why aqueous solvent mixtures are often employed.
Q4: What is the best solvent for this reaction?
A4: The choice of solvent can significantly impact the reaction outcome. Biphasic solvent systems are common for Suzuki couplings.
-
1,4-Dioxane/Water: A very common and effective solvent system.
-
Toluene/Water or THF/Water: Also frequently used and can be good alternatives.
-
Ethanol/Water: A greener solvent option that has been used successfully for some pyrazole couplings.[1] The optimal solvent system may depend on the specific boronic acid used and should be optimized for each reaction.
Experimental Protocols
Protocol 1: Standard Suzuki Coupling Conditions
This protocol provides a general starting point for the Suzuki coupling of this compound.
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).
-
Add Pd(PPh₃)₄ (0.05 equiv.).
-
Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 90°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Suzuki Coupling with Buchwald Ligand Pre-catalyst
This protocol utilizes a more modern catalyst system that may offer improved yields and reduced side reactions.
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add XPhos Pd G2 (0.02 equiv.).
-
Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Add degassed ethanol and water (4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the influence of various parameters on the Suzuki coupling of 4-iodopyrazole derivatives, based on literature for similar substrates.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst | Ligand | Typical Loading (mol%) | Comments |
| Pd(PPh₃)₄ | PPh₃ | 3 - 10 | Standard, readily available, but can be less efficient for challenging substrates. |
| Pd(OAc)₂ | SPhos | 1 - 3 | Good for heteroaryl couplings, can reduce dehalogenation. |
| Pd₂(dba)₃ | XPhos | 1 - 3 | Often provides high yields and good functional group tolerance. |
| XPhos Pd G2 | XPhos | 1 - 5 | Air-stable pre-catalyst, highly active for heteroaryl couplings.[5] |
| PdCl₂(dppf) | dppf | 2 - 5 | Commonly used, but may lead to de-iodination in some cases.[1] |
Table 2: Effect of Different Bases
| Base | Equivalents | Comments |
| Na₂CO₃ | 2 - 3 | Mild and effective, often a good choice to minimize dehalogenation.[4] |
| K₂CO₃ | 2 - 3 | Commonly used, generally provides good yields.[1] |
| K₃PO₄ | 2 - 3 | Stronger base, useful for less reactive boronic acids.[6] |
| Cs₂CO₃ | 2 - 3 | Strong and soluble base, can be very effective but is more expensive. |
| NaHCO₃ | 2 - 3 | Mildest common base, can be useful if the substrate is base-sensitive. |
Table 3: Common Solvent Systems
| Solvent System (v/v) | Typical Temperature (°C) | Comments |
| 1,4-Dioxane / H₂O (4:1) | 80 - 100 | Widely used and generally effective. |
| Toluene / H₂O (4:1) | 80 - 110 | Good alternative to dioxane. |
| THF / H₂O (4:1) | 65 - 80 | Lower boiling point, may require longer reaction times. |
| Ethanol / H₂O (4:1) | 78 - 90 | A "greener" solvent option.[1] |
| DMF / H₂O | 100 - 120 | Higher boiling point, can be useful for sluggish reactions. |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The most common purification techniques for pyrazole derivatives like this compound are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the nature and quantity of impurities.
Q2: My pyrazole compound appears to be degrading on silica gel during column chromatography. What can I do?
Pyrazole compounds can be somewhat basic and may interact strongly with the acidic silica gel, leading to streaking, poor separation, or degradation. To mitigate this, you can use deactivated silica gel. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (Et3N), to the solvent system.[1] A common practice is to use 0.5-1% triethylamine in the eluent. Alternatively, neutral alumina can be used as the stationary phase.[1]
Q3: What are suitable solvents for the recrystallization of this compound?
Q4: Can I use acid-base extraction to purify my compound?
Yes, if the impurities are not basic, an acid-base extraction can be an effective purification step. Pyrazoles are weakly basic and can be protonated by strong acids to form water-soluble salts. Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate), wash with an acidic solution (e.g., 1M HCl) to remove basic impurities, then wash with a basic solution (e.g., saturated NaHCO3) to remove acidic impurities, and finally with brine. However, the basicity of your specific pyrazole will determine the effectiveness of this method.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery after column chromatography | The compound is highly polar and is sticking to the silica gel. | Use a more polar eluent system. Consider deactivating the silica gel with triethylamine (0.5-1% v/v) or using neutral alumina as the stationary phase.[1] |
| Co-elution of impurities during column chromatography | The chosen eluent system does not provide adequate separation. | Perform a thorough TLC analysis with different solvent systems to find an optimal eluent for separation. Consider using a gradient elution. |
| Oily product after recrystallization | The compound may have a low melting point or is impure, leading to freezing point depression. The cooling process might be too rapid. | Ensure the starting material is reasonably pure. Try dissolving the oil in a small amount of the crystallization solvent and scratching the inside of the flask with a glass rod to induce crystallization. Slow cooling is crucial. Seeding with a pure crystal, if available, can also help. |
| No crystals form upon cooling | The solution is not supersaturated, or the compound is very soluble in the chosen solvent. | Reduce the volume of the solvent by evaporation. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat until the solution is clear and allow to cool slowly. |
| Product is discolored | Presence of colored impurities. | Consider treating a solution of the crude product with activated charcoal before the final purification step (e.g., before filtering a hot recrystallization solution). |
Experimental Protocols
Protocol 1: Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a compatible solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.
-
Elution: Elute the column with the triethylamine-containing eluent, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of small amounts of the crude product in various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a solvent pair, one solvent should readily dissolve the compound (e.g., ethyl acetate), while the other should not (e.g., hexane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the dissolving solvent) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using a solvent pair, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool. Crystal formation should occur. The process can be aided by cooling in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Purification Workflow
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting common issues during the column chromatography of pyrazoles.
References
identifying side reactions in the synthesis of iodinated pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the synthesis of iodinated pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the iodination of pyrazoles?
A1: The most prevalent side reactions include:
-
Over-iodination: Formation of di- or tri-iodinated pyrazole derivatives, particularly when the pyrazole ring is activated by electron-donating groups.[1]
-
Reaction at other functional groups: Iodination can occur at other susceptible sites within the molecule, such as triple bonds in propargylic substituents or on electron-rich aromatic rings.[1][2][3]
-
Formation of non-iodinated pyrazole: This can result from processes like dehydration of a dihydropyrazole intermediate without subsequent iodination.[2]
-
Deacylation: For N-acylpyrazoles, acidic conditions can lead to the removal of the acyl group.[2]
-
Formation of complex mixtures: Certain starting materials, for instance, those with sulfonamide groups, may result in an unresolvable mixture of products.[3]
-
Azo-compound formation: Under specific conditions, such as with increased concentrations of nitrogen triiodide, an azo-bond can form between two pyrazole molecules.[4]
-
Oxidation of sensitive functional groups: Other functional groups, like amino groups, can be oxidized concurrently with the iodination of the pyrazole ring.[1]
Q2: How can I control the regioselectivity of pyrazole iodination (e.g., C4 vs. C5)?
A2: The regioselectivity of iodination is highly dependent on the chosen synthetic route and reagents. For instance, treating 1-aryl-3-CF3-1H-pyrazoles with n-BuLi followed by elemental iodine exclusively yields the 5-iodo derivative.[1][5] In contrast, using ceric ammonium nitrate (CAN) as a mediator with elemental iodine directs the iodination to the C4 position with high regioselectivity.[1][5]
Q3: Are there "green" methods available for pyrazole iodination?
A3: Yes, environmentally friendly methods have been developed. One such method employs hydrogen peroxide and a half equivalent of iodine in water, which is advantageous as the only byproduct is water.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of iodinated pyrazoles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired iodinated pyrazole | Reaction with other functional groups (e.g., vinyl groups reacting with ICl).[2] | Protect susceptible functional groups prior to iodination. |
| Formation of non-iodinated pyrazole as a major side product.[2] | Ensure complete conversion in the iodination step. This may involve adjusting reaction time, temperature, or reagent stoichiometry. | |
| Deacylation of N-acylpyrazole starting material.[2] | If acidic conditions are generated (e.g., from ICl), add a non-nucleophilic base like lithium carbonate (Li₂CO₃) to the reaction mixture.[2] | |
| Product is a complex, inseparable mixture | The substrate contains functional groups that are unstable under the reaction conditions (e.g., sulfonamides).[3] | Consider a different iodination protocol with milder conditions. Alternatively, modify the substrate to a more stable derivative before iodination. |
| Over-iodination (di- or tri-iodinated products) | The pyrazole ring is highly activated by electron-donating groups, making it susceptible to further iodination.[1] | Use a less reactive iodinating agent or milder reaction conditions (e.g., lower temperature, shorter reaction time). Carefully control the stoichiometry of the iodinating agent. |
| Formation of an unexpected azo-linked pyrazole dimer | Use of nitrogen triiodide in higher concentrations.[4] | Reduce the concentration of nitrogen triiodide or switch to a different iodinating reagent system. |
| Iodination occurs at an unintended position on a substituent | An electron-rich aromatic substituent on the pyrazole is also susceptible to electrophilic iodination.[2][3] | Employ a more regioselective iodination method. Consider using a protecting group on the susceptible aromatic ring. |
Experimental Protocols
Regioselective Synthesis of 4-Iodo-1-aryl-3-CF₃-1H-pyrazoles via CAN-mediated Iodination[1][5]
-
Dissolve the starting 1-aryl-3-CF₃-1H-pyrazole in a suitable solvent (e.g., acetonitrile).
-
Add elemental iodine (I₂) to the solution.
-
Slowly add a solution of ceric ammonium nitrate (CAN) in the same solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Regioselective Synthesis of 5-Iodo-1-aryl-3-CF₃-1H-pyrazoles[1][5]
-
Dissolve the starting 1-aryl-3-CF₃-1H-pyrazole in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.
-
Stir the mixture at -78 °C for the specified time to allow for the formation of the lithium pyrazolide.
-
Add a solution of elemental iodine (I₂) in THF.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Regioselective iodination pathways of pyrazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciforum : Event management platform [sciforum.net]
- 5. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and stability testing of this compound.
Question: My solution of this compound has turned yellow/brown. What could be the cause?
Answer: Discoloration, particularly turning yellow or brown, is often an indication of degradation. For an iodinated compound like this compound, this could be due to the liberation of elemental iodine (I₂), which is yellowish-brown in solution. This process, known as de-iodination, can be triggered by several factors:
-
Light Exposure: Aryl iodides can be light-sensitive, with UV or even ambient light potentially causing the cleavage of the carbon-iodine bond.[1]
-
Thermal Stress: Heating the solution can accelerate the rate of de-iodination.[1]
-
Solvent Effects: The choice of solvent can influence the stability of the C-I bond. Protic solvents or those containing trace impurities might facilitate degradation.
-
Presence of Radicals: Radical initiators in the solvent or formed under experimental conditions can promote the homolytic cleavage of the C-I bond.[1]
Troubleshooting Steps:
-
Protect from Light: Store the compound and its solutions in amber vials or wrap the containers in aluminum foil.
-
Control Temperature: Avoid unnecessary heating. If elevated temperatures are required for an experiment, perform a preliminary thermal stability study.
-
Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from peroxides or other reactive impurities.
-
Inert Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Question: I am observing a loss of my compound over time in my analytical experiments (e.g., by LC-MS). What are the likely degradation pathways?
Answer: Besides de-iodination, other degradation pathways for this compound could include:
-
Hydrolysis: While the pyrazole ring itself is generally stable, certain substituents can make it susceptible to hydrolysis, especially under acidic or basic conditions.[2][3]
-
Oxidation: The pyrazole ring and its substituents can be susceptible to oxidation, which may be initiated by dissolved oxygen, peroxides in the solvent, or other oxidizing agents.
-
Solvent Adduct Formation: In some cases, the compound may react with the solvent, especially reactive solvents or in the presence of a catalyst.
Troubleshooting Steps:
-
pH Control: If working in aqueous or protic solvents, buffer the solution to a neutral pH to minimize acid- or base-catalyzed hydrolysis.
-
Inert Conditions: As mentioned previously, using degassed solvents and an inert atmosphere can prevent oxidative degradation.
-
Solvent Selection: Choose a solvent that is known to be inert under your experimental conditions. Refer to the table below for general solvent compatibility.
Question: My compound is precipitating out of solution. Is this a stability issue?
Answer: Precipitation is not always a sign of degradation but could be related to solubility limits. However, a degradation product could be less soluble than the parent compound, leading to precipitation.
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility of this compound in your chosen solvent at the experimental temperature.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by NMR, MS, or melting point) to determine if it is the original compound or a degradation product.
-
Consider Co-solvents: If solubility is the issue, the use of a co-solvent system may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For extended storage, refrigeration (2-8 °C) is recommended.
Q2: In which common laboratory solvents is this compound likely to be most stable?
A2: While specific data for this compound is not available, based on the general stability of pyrazoles and aryl iodides, the following can be inferred:
-
High Stability: Aprotic, non-polar solvents such as hexane, toluene, and dichloromethane are likely to be good choices for short-term storage and experiments, provided they are of high purity.
-
Moderate Stability: Aprotic, polar solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used. However, their purity is crucial, and long-term storage in these solvents should be evaluated.
-
Lower Stability: Protic solvents like methanol, ethanol, and water may lead to lower stability due to potential solvolysis or facilitation of de-iodination. Stability in these solvents should be experimentally determined.
Q3: How can I monitor the stability of this compound in my solvent of choice?
A3: The most common methods for stability monitoring are:
-
UPLC-MS/MS: This is a highly sensitive and selective method for quantifying the parent compound and detecting the appearance of degradation products.[4][5]
-
NMR Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products.[6][7] This can provide structural information about the degradants.
Q4: Are there any known incompatibilities with other reagents?
A4: Avoid strong oxidizing agents, strong reducing agents, and strong acids or bases, as these are likely to degrade the molecule. The iodine atom can also participate in reactions with certain metals, particularly under catalytic conditions.
Summary of Predicted Solvent Stability
| Solvent Class | Example Solvents | Predicted Stability | Potential Issues |
| Aprotic, Non-polar | Hexane, Toluene | High | Low solubility |
| Aprotic, Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Good to Moderate | Purity is critical; THF may contain peroxides |
| Aprotic, Polar (Amide) | Dimethylformamide (DMF), Dimethylacetamide (DMA) | Moderate | Potential for hydrolysis if water is present |
| Aprotic, Polar (Sulfoxide) | Dimethyl sulfoxide (DMSO) | Moderate | Hygroscopic; can be difficult to remove |
| Protic, Polar (Alcohols) | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low | Potential for solvolysis and de-iodination |
| Protic, Polar (Aqueous) | Water, Buffers | Low | Hydrolysis, especially at non-neutral pH |
Experimental Protocol: Assessing Solvent Stability
This protocol provides a general workflow for determining the stability of this compound in a solvent of interest.
Objective: To quantify the degradation of this compound in a selected solvent over time under specified conditions (e.g., room temperature, protected from light).
Materials:
-
This compound
-
High-purity solvent of interest
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials with septa
-
UPLC-MS/MS system
-
Analytical balance
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Sample Preparation:
-
Dilute the stock solution with the same solvent to a final concentration suitable for UPLC-MS/MS analysis (e.g., 1 µg/mL).
-
Dispense the solution into several amber HPLC vials, filling them to minimize headspace.
-
-
Time-Point Analysis:
-
Immediately analyze the "time zero" (T₀) sample by UPLC-MS/MS to determine the initial concentration.
-
Store the remaining vials under the desired conditions (e.g., room temperature, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve a vial and analyze its content by UPLC-MS/MS.
-
-
UPLC-MS/MS Analysis:
-
Develop a suitable UPLC-MS/MS method to separate the parent compound from potential degradants.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T₀ sample.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
If significant degradation is observed, the data can be used to calculate the degradation rate and half-life (t₁/₂) of the compound in that solvent.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Key factors that can influence the stability of the compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. umventures.org [umventures.org]
- 7. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira coupling reactions involving pyrazole substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Sonogashira reaction with a halopyrazole substrate shows low to no conversion. What are the primary factors to investigate?
A1: Low or no conversion in Sonogashira couplings with pyrazole substrates can stem from several sources. The primary areas to troubleshoot are the catalyst system, reaction conditions, and the quality of your reagents.
-
Catalyst Inactivation: Pyrazoles, as N-heterocycles, can coordinate to the palladium center and inhibit catalysis. Ensure your palladium precatalyst and ligands are appropriate for heterocyclic substrates. Consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can promote the desired catalytic cycle.[1][2][3]
-
Reagent Quality: Ensure your solvent and amine base are anhydrous and degassed. The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), while water can negatively impact catalyst activity.[4][5] It has been noted that distilling the amine base can sometimes resolve reaction failure.[6]
-
Reaction Temperature: While many Sonogashira reactions proceed at room temperature, some substrates, particularly less reactive aryl bromides or chlorides, may require elevated temperatures to facilitate oxidative addition.[7] However, be mindful that higher temperatures can also lead to catalyst decomposition or side reactions.
Q2: I am observing significant homocoupling of my terminal alkyne. How can this side reaction be minimized?
A2: Homocoupling, or Glaser coupling, is a common side reaction, especially in the presence of copper(I) co-catalysts and oxygen.[4][5] To minimize this:
-
Ensure Anaerobic Conditions: Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[4][6] Running the reaction under a positive pressure of an inert gas is crucial.
-
Copper-Free Conditions: The copper co-catalyst is often implicated in promoting homocoupling.[1][4] Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate this side product.[2][3][8]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration, favoring the cross-coupling pathway over homocoupling.
-
Hydrogen Atmosphere: In some cases, running the reaction under a diluted hydrogen atmosphere has been shown to drastically reduce homocoupling.[5]
Q3: What are the recommended catalyst and ligand combinations for pyrazole substrates?
A3: The choice of catalyst and ligand is critical for a successful Sonogashira coupling with pyrazoles.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[2][3] For air-sensitive applications, more stable precatalysts like [DTBNpP]Pd(crotyl)Cl have been shown to be effective in copper-free reactions at room temperature.[2][3]
-
Ligands:
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands are often preferred as they can facilitate the reductive elimination step and stabilize the active Pd(0) species. Examples include P(t-Bu)₃ and other Buchwald-type ligands.[2][3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and have proven effective in stabilizing palladium catalysts, leading to high turnover numbers and applicability in challenging couplings.[1][4]
-
Q4: I am observing dehalogenation of my pyrazole starting material. What causes this and how can it be prevented?
A4: Dehalogenation is a side reaction where the halide on the pyrazole is replaced by a hydrogen atom. This can be influenced by the solvent, base, and temperature. A study on Sonogashira coupling with hexahalogenobenzenes highlighted that such dehalogenation and hydrogenation can occur simultaneously.[9] To mitigate this:
-
Optimize the Base: The choice of base can influence the extent of dehalogenation. Amine bases are standard, but inorganic bases like K₂CO₃ or Cs₂CO₃ can be explored, especially in copper-free setups.[4][10]
-
Lower the Reaction Temperature: Higher temperatures can sometimes promote hydrodehalogenation. If possible, try running the reaction at a lower temperature for a longer duration.
-
Solvent Choice: The solvent can play a role in protonolysis. Ensure you are using a dry, aprotic solvent.
Quantitative Data Summary
Table 1: Effect of Solvent on Copper-Free Sonogashira Coupling Yield
| Entry | Solvent | Yield (%) |
| 1 | DCM | <50 |
| 2 | MTBE | <50 |
| 3 | MeOH | <50 |
| 4 | EtOH | <50 |
| 5 | THF | 62 |
| 6 | 1,4-Dioxane | 74 |
| 7 | Acetonitrile | 85 |
| 8 | DMF | 90 |
| 9 | NMP | 40 |
| 10 | DMSO | 100 |
Reaction conditions: 1-bromo-3,5-dimethoxybenzene (0.5 mmol), 3-ethynylpyridine (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (P2) catalyst, DABCO (1.0 mmol) at room temperature for 18 hours under argon. Yield determined by LC/MS.[2]
Table 2: Effect of Base on Copper-Free Sonogashira Coupling Yield
| Entry | Base | Yield (%) |
| 1 | DABCO | 100 |
| 2 | Et₃N | 80 |
| 3 | DIPEA | 89 |
| 4 | (i-Pr)₂NH | 100 |
| 5 | TMP | 100 |
| 6 | Morpholine | 28 |
| 7 | DBU | 29 |
Reaction conditions: 1-bromo-3,5-dimethoxybenzene (0.5 mmol), 3-ethynylpyridine (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (P2) catalyst (5 mol %), in DMSO at room temperature for 18 hours under argon. Yield determined by LC/MS.[3]
Experimental Protocols
Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling
This protocol is adapted from a procedure for the coupling of 1,3-disubstituted-5-chloro-4-iodopyrazoles with phenylacetylene.[11][12]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF and triethylamine (Et₃N) (2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is based on the room-temperature coupling of aryl bromides with alkynes using a monoligated palladium precatalyst.[2][3]
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the pyrazole bromide (1.0 eq), the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol %), and a stir bar to a vial.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMSO, followed by the base (e.g., 2,2,6,6-tetramethylpiperidine, TMP) (2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.5 eq).
-
Reaction: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Visual Guides
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
alternative catalyst systems for cross-coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
A1: The most common and effective cross-coupling reactions for this substrate are the Suzuki-Miyaura, Sonogashira, and Heck-Mizoroki reactions. These methods allow for the formation of new carbon-carbon bonds at the 4-position of the pyrazole ring, enabling the synthesis of a diverse range of derivatives.
Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?
A2: Low yields in Suzuki-Miyaura couplings of pyrazole substrates can stem from several factors. One common issue is the inhibition of the palladium catalyst by the nitrogen-rich pyrazole ring.[1] Other potential causes include poor quality of the boronic acid reagent, inadequate degassing of the reaction mixture leading to catalyst deactivation, or the use of a suboptimal ligand/base combination.[2][3] It is also crucial to ensure that the reaction conditions are anhydrous when using certain bases like K₃PO₄, although a small amount of water can be beneficial in other cases.
Q3: What are the black particles I see forming in my reaction mixture?
A3: The formation of black particles, often referred to as "palladium black," is indicative of the palladium catalyst decomposing and precipitating out of the solution. This is a common sign of catalyst deactivation and can be caused by the presence of oxygen, high temperatures, or an inappropriate ligand that fails to stabilize the palladium species throughout the catalytic cycle.
Q4: How can I avoid homo-coupling of my alkyne in a Sonogashira reaction?
A4: Homo-coupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst. To minimize this, it is advisable to use a copper-free catalyst system.[4] If a copper co-catalyst is necessary, ensure rigorous exclusion of oxygen from the reaction mixture, as oxygen promotes the homo-coupling pathway.
Q5: My Heck reaction is not proceeding to completion. What should I try?
A5: Incomplete conversion in Heck reactions involving N-heterocycles can be due to catalyst poisoning by the nitrogen atom.[5] Using a more electron-rich and sterically bulky phosphine ligand can often overcome this issue by promoting the desired catalytic cycle. Additionally, optimizing the base, solvent, and reaction temperature is crucial. For challenging substrates, increasing the catalyst loading might be necessary to achieve full conversion.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Catalyst inhibition by the pyrazole nitrogen.[1] | Use a more electron-rich and bulky ligand such as XPhos or SPhos to enhance catalyst activity.[1] |
| Poor quality or decomposition of the boronic acid. | Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester). | |
| Ineffective base. | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be critical and is often substrate-dependent. | |
| Inadequate degassing. | Ensure the solvent and reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (e.g., argon or nitrogen). | |
| Significant dehalogenation of the starting material | The iodo-pyrazole is prone to reduction. | Use milder reaction conditions (lower temperature, shorter reaction time). Bromo- or chloro-pyrazoles can be less prone to dehalogenation. |
| Formation of palladium black | Catalyst decomposition. | Use a more robust ligand to stabilize the palladium catalyst. Ensure strict anaerobic conditions. |
Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired coupled product | Inefficient catalyst system. | For copper-free conditions, a monoligated palladium precatalyst like [DTBNpP]Pd(crotyl)Cl in DMSO can be highly effective.[4] |
| Catalyst deactivation. | Ensure solvents and reagents are anhydrous and the reaction is performed under a strict inert atmosphere. | |
| Oxidative addition is rate-limiting. | For less reactive substrates, increasing the reaction temperature may be necessary.[1] | |
| Formation of alkyne homo-coupling (Glaser) product | Presence of oxygen with a copper co-catalyst. | Use a copper-free Sonogashira protocol.[4] If using copper, ensure meticulous degassing of the reaction setup. |
| Incomplete consumption of starting material | Insufficient catalyst loading or catalyst deactivation. | Increase the catalyst loading in small increments. Ensure the purity of all reagents and solvents. |
Heck-Mizoroki Reaction
| Issue | Potential Cause | Recommended Solution |
| No reaction or very slow conversion | Catalyst poisoning by the pyrazole nitrogen. | Employ sterically bulky and electron-rich phosphine ligands like P(o-tol)₃ or Buchwald-type ligands. N-heterocyclic carbene (NHC) ligands can also be effective. |
| Unsuitable protecting group on the pyrazole nitrogen. | While the ethyl group should be stable, in some cases, a more sterically demanding group like a trityl group can improve yields.[5] | |
| Incorrect base or solvent. | Triethylamine (Et₃N) is a common base. Solvents like DMF or NMP are often used. Optimization may be required. | |
| Formation of a mixture of E/Z isomers | Reaction conditions favor the formation of the less stable isomer. | The Heck reaction generally favors the formation of the E-isomer. If a mixture is obtained, purification by chromatography is usually necessary. Isomerization of the product mixture might be possible under specific conditions.[6] |
| Low yield with specific alkenes | Poor reactivity of the alkene coupling partner. | Acrylates and styrenes are generally good coupling partners. For less reactive alkenes, higher temperatures and longer reaction times may be needed.[5] |
Quantitative Data Summary
Alternative Catalyst Systems for Suzuki-Miyaura Coupling of 4-Iodo/Bromo-Pyrazoles
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Substrate | Reference |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 86 | 4-Bromo-1H-pyrazole | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~80 | 2-Bromopyridine | [3] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | Reflux | Moderate | Various | [3] |
| Ruphos-Pd | - | - | - | - | Good to Excellent | 4-Bromo-1-((methylsulfonyl)methyl)-1H-pyrazole |
Note: Yields are highly substrate-dependent and the above table serves as a general guideline.
Alternative Catalyst Systems for Sonogashira Coupling of Iodo-Pyrazoles
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Substrate | Reference |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | rt | 92 | 4-Bromoanisole | [4] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | rt | High | 3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole | [7] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | Variable | Aryl Bromide | [8] |
Note: "rt" denotes room temperature. Yields can vary significantly based on the specific alkyne and pyrazole used.
Alternative Catalyst Systems for Heck-Mizoroki Reaction of 1-Protected-4-Iodo-1H-Pyrazoles[5]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Alkene | Yield (%) |
| Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 100 | Methyl acrylate | 95 |
| Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 100 | tert-Butyl acrylate | 90 |
| Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 100 | Methyl vinyl ketone | 85 |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Methyl acrylate | 50 |
Note: The substrate used in this study was 4-Iodo-1-trityl-1H-pyrazole.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for the coupling of halogenated N-rich heterocycles.[1]
-
To an oven-dried reaction vessel, add the this compound (1.0 equiv), the desired boronic acid (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
The vessel is sealed with a septum and evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Copper-Free Sonogashira Coupling Protocol
This protocol is based on a room-temperature, copper-free method.[4]
-
To an oven-dried Schlenk tube, add the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol%).
-
The tube is sealed, and the atmosphere is replaced with argon.
-
Add this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv).
-
Add anhydrous, degassed DMSO as the solvent.
-
Add the base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), 2.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purify the residue by flash column chromatography.
General Heck-Mizoroki Reaction Protocol
This protocol is adapted from the procedure for the Heck coupling of 1-protected-4-iodo-1H-pyrazoles.[5]
-
In a reaction flask, dissolve this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) in DMF.
-
To this solution, add triethylamine (Et₃N, ~1.2 equiv), the phosphine ligand (e.g., P(OEt)₃, 4-10 mol%), and the alkene (1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-ethyl-4-iodo-5-methyl-1H-pyrazole. The following information is designed to help you address common purification challenges and answer frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Question: My final product is an oil and will not solidify. How can I purify it?
Answer: If your this compound product is an oil, it may be due to the presence of residual solvent or other impurities that lower its melting point. Here are a few troubleshooting steps:
-
High-Vacuum Evaporation: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by a high-vacuum pump. Gentle heating may be applied if the compound is thermally stable.
-
Column Chromatography: This is a highly effective method for purifying oily products. A silica gel column with a gradient of ethyl acetate in hexane is a common starting point for pyrazole purification.[1][2]
-
Distillation: If the compound is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective purification method for oils.[3][4]
-
Salt Formation and Crystallization: Pyrazoles can be treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid.[5][6] This salt can then be purified by recrystallization and subsequently neutralized to recover the purified pyrazole.
Question: I am seeing multiple spots on my TLC plate after synthesis. How do I identify and remove these impurities?
Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. These could be unreacted starting materials, regioisomers, or byproducts.
-
Identification:
-
Co-spotting: Spot your reaction mixture alongside the starting materials on the same TLC plate to see if any of the impurity spots correspond to the starting materials.
-
Spectroscopic Analysis: If possible, isolate a small amount of the major impurity by preparative TLC or a small-scale column to analyze by ¹H NMR or LC-MS to help identify its structure. Common impurities in pyrazole synthesis can include regioisomers.
-
-
Removal:
-
Column Chromatography: This is the most common and effective method for separating closely related impurities like regioisomers.[1][2][7] Experiment with different solvent systems (e.g., varying the polarity of an ethyl acetate/hexane mixture) to achieve optimal separation. For basic pyrazoles that may interact strongly with acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[8]
-
Recrystallization: If the impurities have significantly different solubilities than your desired product, recrystallization can be an effective purification method. Try solvents such as ethanol, methanol, or mixtures like ethanol/water.[8][9]
-
Question: My purified this compound is colored. How can I decolorize it?
Answer: A colored product may indicate the presence of trace impurities or degradation products.
-
Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, and stir for a short period. The charcoal can adsorb colored impurities. Filter the mixture through celite to remove the charcoal and then recrystallize the product.
-
Recrystallization: This technique itself can often remove colored impurities, as they may remain in the mother liquor.
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The colored impurities may be retained on the silica.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted pyrazoles?
A1: The most frequently employed methods for the purification of substituted pyrazoles are column chromatography on silica gel and recrystallization.[1][7][8][9] For liquid pyrazoles, distillation is also a viable option.[3][4]
Q2: What are typical solvent systems for column chromatography of iodo-pyrazoles?
A2: A common eluent system for column chromatography of halogenated pyrazoles is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1][2] The ratio is typically optimized based on the polarity of the specific compound and its impurities as determined by TLC analysis.
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization is a potential method. Suitable solvents to try would be alcohols like ethanol or methanol, or a mixture of an alcohol and water.[8] The choice of solvent will depend on the solubility of your specific compound.
Q4: Are there any special considerations when purifying basic pyrazoles on silica gel?
A4: Yes, the basic nature of the pyrazole ring can sometimes lead to poor separation or loss of product on acidic silica gel. To mitigate this, you can deactivate the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1%) in the eluent before packing the column.[8] Alternatively, using neutral alumina as the stationary phase can be beneficial.[8]
Q5: How can I form a salt of my pyrazole for purification?
A5: To form a salt, dissolve the crude pyrazole in a suitable organic solvent (e.g., acetone, ethanol, isopropanol) and add at least an equimolar amount of an inorganic or organic acid (like HCl or sulfuric acid).[5][6] The resulting acid addition salt may precipitate or crystallize out of the solution, allowing for its separation and purification.[5][6]
Data Presentation
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Use Case | Reference(s) |
| Column Chromatography | Silica gel with ethyl acetate/hexane | General purification, separation of isomers and closely related impurities. | [1][2][7] |
| Neutral alumina | For basic pyrazoles to avoid interactions with acidic silica. | [8] | |
| Recrystallization | Ethanol, Methanol, Ethanol/Water, Ethyl Acetate | Removal of impurities with different solubility profiles, final polishing step. | [8][9] |
| Distillation | N/A | Purification of liquid pyrazoles that are thermally stable. | [3][4] |
| Acid Addition Salt Crystallization | Acetone, Ethanol, Isopropanol with an acid (e.g., HCl) | For pyrazoles that are difficult to crystallize directly. | [5][6] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of ethyl acetate and hexane (e.g., 5:95, 10:90, 20:80) to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
-
Column Packing:
-
Select an appropriate size glass column based on the amount of crude material (a general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with different polarities.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Further dry the product under high vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
challenges in the scale-up synthesis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the scale-up synthesis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Problem 1: Low yield during the iodination step.
-
Question: We are experiencing low yields (<70%) during the iodination of 1-ethyl-5-methyl-1H-pyrazole. What are the potential causes and solutions?
-
Answer: Low yields in this electrophilic substitution can stem from several factors:
-
Incomplete reaction: The iodination of pyrazoles can be a reversible reaction. On a larger scale, ensuring complete consumption of the starting material is crucial.
-
Solution: Employ an oxidizing agent to remove the hydrogen iodide (HI) byproduct as it forms, driving the reaction to completion. A common and effective method is the use of hydrogen peroxide (H₂O₂) with iodine (I₂).[1] The reaction of HI with H₂O₂ regenerates I₂, making the process more atom-economical.
-
-
Sub-optimal temperature: The reaction temperature significantly impacts the reaction rate.
-
Solution: The reaction is typically heated. A temperature range of 50-100 °C is generally effective for the iodination of N-alkylpyrazoles.[1] Start with a moderate temperature (e.g., 70 °C) and monitor the reaction progress by HPLC or TLC to optimize.
-
-
Iodine sublimation: On a larger scale and with heating, iodine sublimation can lead to a loss of reagent.
-
Solution: Ensure the reaction vessel is well-sealed and consider using a condenser to minimize iodine loss.
-
-
Problem 2: Formation of di-iodinated or other impurities.
-
Question: We are observing the formation of di-iodinated byproducts and other unknown impurities during the reaction. How can we improve the selectivity?
-
Answer: The formation of impurities is a common challenge in scale-up.
-
Regioselectivity: The pyrazole ring has multiple positions that can be halogenated. However, for 1,5-disubstituted pyrazoles, electrophilic substitution is highly regioselective for the 4-position.[2] The formation of di-iodinated products is less common but can occur under harsh conditions.
-
Solution: Carefully control the stoichiometry of the iodinating agent. Use a slight excess of iodine (e.g., 1.0-1.3 molar equivalents relative to the pyrazole) to ensure full conversion without promoting di-iodination.[1]
-
-
Side reactions with the ethyl group: While less likely, aggressive reaction conditions could potentially lead to side reactions on the N-ethyl group.
-
Solution: Maintain a controlled temperature and avoid excessively long reaction times after the starting material has been consumed.
-
-
Impurity Profile: Unknown impurities could arise from the starting materials or side reactions.
-
Solution: Ensure the purity of the starting 1-ethyl-5-methyl-1H-pyrazole. If impurities persist, consider a purification step of the crude product, such as crystallization or chromatography. For large-scale purification, crystallization is often more practical. A potential method involves the formation of an acid addition salt to selectively precipitate the desired product.
-
-
Problem 3: Difficulties in product isolation and purification.
-
Question: We are struggling with the isolation and purification of the final product on a larger scale. What are the recommended procedures?
-
Answer: Isolation and purification are critical for obtaining a high-purity product at scale.
-
Work-up: After the reaction, the excess iodine needs to be quenched.
-
Solution: A common method is to wash the reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), until the organic layer is colorless.[3]
-
-
Crystallization: this compound is often a solid at room temperature, making crystallization a viable purification method.
-
Solution: After the aqueous work-up, the organic solvent can be evaporated, and the crude product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water, heptane/ethyl acetate).
-
-
Acid Salt Formation: For challenging purifications, forming an acid addition salt can be an effective strategy.
-
Solution: Dissolve the crude product in an organic solvent and add an acid (e.g., hydrochloric acid, sulfuric acid) to precipitate the pyrazole salt, leaving impurities in the mother liquor. The free base can then be regenerated by treatment with a base.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations for the scale-up synthesis of this compound?
A1: Several safety aspects are crucial:
-
Thermal Hazards: The iodination reaction can be exothermic. Ensure adequate cooling capacity and monitor the internal temperature during the addition of reagents, especially the oxidant.
-
Reagent Handling: Iodine is corrosive and can cause severe burns. Hydrogen peroxide at high concentrations is a strong oxidizer. Handle these chemicals with appropriate personal protective equipment (PPE).
-
Pressure Build-up: The reaction of hydrogen peroxide can generate oxygen gas. The reaction should be conducted in a vessel that can handle a potential pressure increase or is adequately vented.
-
Waste Disposal: Iodinated organic waste can be hazardous and may require special disposal procedures.
Q2: Which iodinating agent is recommended for scale-up?
A2: For large-scale synthesis, the combination of molecular iodine (I₂) and an oxidant like hydrogen peroxide (H₂O₂) is often preferred due to cost-effectiveness and efficiency.[1][4] N-Iodosuccinimide (NIS) is also a highly effective and regioselective iodinating agent for pyrazoles, but it is generally more expensive.[5]
Q3: How can the reaction be monitored effectively?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. It allows for accurate quantification of the starting material, product, and any byproducts. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction's completion.
Q4: What is the expected regioselectivity of the iodination?
A4: For a 1-ethyl-5-methyl-1H-pyrazole, the electrophilic iodination is expected to be highly regioselective, yielding the 4-iodo isomer as the major product. The substituents at positions 1 and 5 direct the incoming electrophile to the 4-position.[2]
Data Presentation
Table 1: Typical Reaction Parameters for the Iodination of N-Alkylpyrazoles.
| Parameter | Laboratory Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) |
| Molar Ratio (Pyrazole:Iodine) | 1 : 1.1 | 1 : 1.05-1.1 |
| Molar Ratio (Pyrazole:Oxidant) | 1 : 1.2 | 1 : 1.1-1.2 |
| Solvent | Acetic Acid, Ethanol, Water[4] | Acetic Acid, Water |
| Temperature | 60-80 °C | 70-90 °C |
| Reaction Time | 2-6 hours | 4-12 hours |
| Typical Yield | 85-95% | 80-90% |
Table 2: Comparison of Common Iodinating Systems.
| Iodinating System | Advantages | Disadvantages | Scale-up Feasibility |
| I₂ / H₂O₂ | Cost-effective, high atom economy, water as a byproduct.[4] | Can be exothermic, potential for pressure build-up. | High |
| N-Iodosuccinimide (NIS) | High regioselectivity, mild reaction conditions.[5] | Higher cost, generates succinimide as a byproduct. | Moderate |
| Iodine Monochloride (ICl) | Highly reactive.[3] | Corrosive, can lead to over-halogenation if not controlled. | Low to Moderate |
Experimental Protocols
Protocol 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole (Precursor)
This protocol is based on the general synthesis of N-alkylated pyrazoles.
-
Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 3-methyl-1H-pyrazole (1.0 eq) and a suitable solvent such as toluene or N,N-dimethylformamide (DMF).
-
Deprotonation: Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the mixture and stir.
-
Alkylation: Slowly add ethyl bromide or ethyl iodide (1.1 eq) to the suspension. The addition is exothermic, so maintain the temperature below 40 °C.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction by HPLC until the starting pyrazole is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. If using an inorganic base, filter the salts. Wash the organic phase with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-ethyl-5-methyl-1H-pyrazole as a colorless oil.
Protocol 2: Scale-up Synthesis of this compound
This protocol is adapted from industrial methods for analogous compounds.[1]
-
Reaction Setup: In a suitable reactor, charge 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) and iodine (1.05 eq).
-
Heating: Heat the mixture to 60-70 °C with stirring.
-
Oxidant Addition: Slowly add a 30-35% aqueous solution of hydrogen peroxide (1.1 eq) dropwise over 1-2 hours, maintaining the reaction temperature between 70-90 °C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, maintain the temperature and monitor the reaction by HPLC until the starting material is less than 1%. This may take 4-12 hours.
-
Quenching: Cool the reaction mixture to room temperature. Add a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Neutralization and Extraction: Adjust the pH of the mixture to 7-8 with an aqueous solution of sodium hydroxide. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be recrystallized from a solvent such as ethanol/water to afford this compound as a solid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the iodination step.
References
- 1. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 2. Peculiarities of iodination of pyrazoles by iodine and iodic acid [inis.iaea.org]
- 3. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
preventing deiodination of 4-iodopyrazoles during coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of deiodination during coupling reactions of 4-iodopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem in coupling reactions?
A: Deiodination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the iodine substituent on the 4-iodopyrazole is replaced by a hydrogen atom. This leads to the formation of a pyrazole byproduct instead of the desired coupled product, reducing the reaction yield and complicating purification.
Q2: Which coupling reactions are most susceptible to deiodination of 4-iodopyrazoles?
A: Deiodination can occur in various palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Studies have shown that iodopyrazoles, in general, have a higher propensity for dehalogenation compared to their bromo and chloro counterparts in Suzuki-Miyaura reactions.[1][2][3]
Q3: What are the main factors that influence the extent of deiodination?
A: Several factors can influence the competition between the desired coupling reaction and the undesired deiodination:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. Bulky, electron-rich ligands can often promote the desired reductive elimination over deiodination.
-
Base: The type and strength of the base can significantly impact the reaction outcome.
-
Temperature: Higher reaction temperatures can sometimes increase the rate of deiodination.
-
Solvent: The polarity and protic nature of the solvent can play a role in the deiodination pathway.
-
Substrate Electronics: The electronic properties of the pyrazole ring and the coupling partner can influence the relative rates of the two competing pathways.
Troubleshooting Guides
This section provides specific troubleshooting advice for common coupling reactions involving 4-iodopyrazoles.
Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant amount of the corresponding 4-H-pyrazole in the crude reaction mixture, as confirmed by NMR or LC-MS.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Ligand | Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands can accelerate the rate of reductive elimination, outcompeting the deiodination pathway. |
| Base is too strong or protic | If using a strong, protic base like an alkoxide in a protic solvent, consider switching to a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃. |
| High Reaction Temperature | Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can disproportionately decrease the rate of deiodination. |
| Solvent Effects | If using a protic solvent like an alcohol, which can be a hydride source for deiodination, switch to an aprotic solvent such as dioxane, toluene, or THF. |
Issue 2: Deiodination Outcompetes Sonogashira Coupling
Symptoms:
-
Formation of the 4-H-pyrazole and homocoupling of the alkyne (Glaser coupling) are the major products.
-
Minimal formation of the desired alkynylated pyrazole.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst System Inefficiency | For copper-free Sonogashira, ensure rigorous exclusion of oxygen. For copper-co-catalyzed reactions, consider using a milder base like a tertiary amine (e.g., Et₃N, DIPEA) to minimize side reactions. |
| Slow Reductive Elimination | The use of bulky, electron-rich phosphine ligands, similar to those recommended for Suzuki coupling, can be beneficial in accelerating the final product-forming step. |
| High Catalyst Loading | While counterintuitive, excessively high palladium catalyst loading can sometimes lead to increased side reactions. Try reducing the catalyst loading to 1-2 mol%. |
Issue 3: Prevalent Deiodination in Buchwald-Hartwig Amination
Symptoms:
-
The primary byproduct is the 4-H-pyrazole, with unreacted amine and starting 4-iodopyrazole also present.
-
Low conversion to the desired 4-aminopyrazole.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Ligand Choice | Employ bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) which have been shown to be effective in promoting C-N bond formation and suppressing dehalogenation. |
| Base Selection | A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are often good choices. The choice may need to be optimized for the specific amine. |
| Reaction Temperature | As with other coupling reactions, running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize deiodination. |
Quantitative Data Summary
The following tables summarize reaction conditions from the literature for coupling reactions of halo-pyrazoles, providing a starting point for optimization.
Table 1: Buchwald-Hartwig Amination of 4-Halo-1H-1-tritylpyrazoles with Piperidine [4][5]
| Entry | Halogen (X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | I | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 160 | 10 | 85 |
| 2 | Br | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 160 | 10 | 95 |
| 3 | I | Pd(dba)₂ (10) | XPhos (20) | tBuOK (2.0) | Xylene | 160 | 10 | 60 |
| 4 | Br | Pd(dba)₂ (10) | XPhos (20) | tBuOK (2.0) | Xylene | 160 | 10 | 75 |
Note: In this specific study on 4-halo-1H-1-tritylpyrazoles, the bromo-substituted pyrazole gave a higher yield than the iodo-substituted pyrazole under these conditions.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vessel, add 4-iodopyrazole (1.0 equiv), boronic acid or ester (1.2 equiv), and a non-nucleophilic base such as K₃PO₄ (3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%).
-
-
Reaction Setup:
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add degassed, anhydrous aprotic solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS. Check for the formation of both the desired product and the deiodinated byproduct.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Catalytic Cycles and Deiodination Pathway
Caption: Competing pathways in palladium-catalyzed cross-coupling of 4-iodopyrazoles.
Troubleshooting Workflow for Deiodination
References
- 1. Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole
This guide provides a detailed comparison of the expected nuclear magnetic resonance (NMR) spectral data for 1-ethyl-4-iodo-5-methyl-1H-pyrazole against related pyrazole derivatives. The analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of this compound.
Predicted ¹H and ¹³C NMR Data
Key Structural Features for NMR Analysis:
-
N-Ethyl Group: This will manifest as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons in the ¹H NMR spectrum, with a characteristic coupling constant.
-
C5-Methyl Group: This will appear as a singlet in the ¹H NMR spectrum, with its chemical shift influenced by the adjacent iodine and N-ethyl group.
-
C4-Iodo Substituent: The iodine atom significantly influences the chemical shift of the C4 carbon in the ¹³C NMR spectrum, causing a downfield shift. It also affects the chemical shift of the adjacent C3 proton.
-
C3-Proton: The lone proton on the pyrazole ring at the C3 position will appear as a singlet in the ¹H NMR spectrum.
The following diagram illustrates the structure and numbering of this compound.
Caption: Structure and atom numbering of this compound.
Comparative NMR Data Analysis
The tables below summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compare them with experimental data from related pyrazole derivatives. These comparisons are crucial for validating the structure of the target compound.
Table 1: ¹H NMR Data Comparison
| Compound | H-3 (s) | C5-CH₃ (s) | N-CH₂ (q) | N-CH₂CH₃ (t) | Reference |
| This compound | ~7.5 | ~2.3 | ~4.1 | ~1.4 | Predicted |
| 4-Iodo-1H-pyrazole[1][2] | 7.6 (s) | - | - | - | Experimental[1][2] |
| 5-Methyl-1H-pyrazole-3-carboxylic acid[3] | 6.5 (s) | 2.3 (s) | - | - | Experimental[3] |
| 3,5-diethyl-1-phenyl-1H-pyrazole[4] | 6.08 (s) | - | 2.68 (q) | 1.30 (t) | Experimental[4] |
Table 2: ¹³C NMR Data Comparison
| Compound | C3 | C4 | C5 | C5-CH₃ | N-CH₂ | N-CH₂CH₃ | Reference |
| This compound | ~140 | ~75 | ~148 | ~12 | ~45 | ~15 | Predicted |
| 4-Iodopyrazole[5] | 138.8 | 63.6 | 138.8 | - | - | - | Experimental[5] |
| 1-Phenyl-5-methyl-pyrazole[6] | 139.1 | 106.1 | 141.2 | 10.8 | - | - | Experimental[6] |
| 3,5-diethyl-1-phenyl-1H-pyrazole[4] | 154.7 | 103.2 | 145.8 | - | - | - | Experimental[4] |
Note: Chemical shifts (δ) are in ppm. Predicted values are estimates based on analogous compounds and substituent effects.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR experiments, including spectral width, acquisition time, and number of scans.
3. Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled spectrum is standard.
-
If further structural confirmation is needed, perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine proton-carbon correlations.
4. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the residual solvent peak or the internal standard.
-
Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective nuclei in the molecule.
The following diagram outlines the logical workflow for NMR data analysis and interpretation.
Caption: A streamlined workflow for NMR data acquisition, processing, and interpretation.
By following this guide, researchers can effectively analyze and interpret the NMR spectra of this compound, ensuring accurate structural assignment and purity assessment. The comparative data provided serves as a valuable reference for validating experimental findings.
References
- 1. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 2. 4-Iodopyrazole(3469-69-0) 1H NMR spectrum [chemicalbook.com]
- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative evaluation of the biological activities of various substituted pyrazole analogs, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. While direct experimental data for 1-ethyl-4-iodo-5-methyl-1H-pyrazole analogs is limited in the reviewed literature, this guide synthesizes findings on structurally related 4-iodopyrazole and other substituted pyrazole derivatives to provide valuable insights for drug discovery and development.
Anticancer Activity
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including cyclin-dependent kinase (CDK) inhibition.
A series of novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized and evaluated as CDK2 inhibitors.[1] Among these, compound 15 emerged as a highly potent CDK2 inhibitor with a Ki of 0.005 µM and exhibited sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines.[1] Mechanistic studies in ovarian cancer cells revealed that this compound reduced the phosphorylation of retinoblastoma at Thr821, induced cell cycle arrest in the S and G2/M phases, and triggered apoptosis.[1]
Table 1: Anticancer Activity of Selected Pyrazole Analogs
| Compound | Target | Ki (µM) | GI50 (µM) (A2780 Ovarian Cancer) | Reference |
| 14 | CDK2, CDK5 | 0.007, 0.003 | ~28-fold lower than lead compound | [1] |
| 15 | CDK2 | 0.005 | 0.127–0.560 (across 13 cell lines) | [1] |
CDK Inhibition Assay: The inhibitory activity of the compounds against various cyclin-dependent kinases was determined using a kinase assay. The assay measures the phosphorylation of a substrate peptide by the respective CDK enzyme in the presence of ATP. The amount of phosphorylated substrate is quantified, and the inhibitory concentration (Ki) is calculated.
Cell Proliferation Assay (MTT Assay):
-
Cancer cell lines (e.g., A2780 ovarian cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Mitochondrial dehydrogenases in viable cells convert the MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.
Caption: CDK2 inhibition by pyrazole analogs disrupts S phase entry.
Anti-inflammatory Activity
Certain pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
A study on novel 1,5-diarylpyrazole derivatives identified compound 19a as a highly potent and selective COX-2 inhibitor.[2] This compound demonstrated significant anti-inflammatory and analgesic effects in animal models.[2] Another study synthesized a series of pyrazole derivatives and found that compound 4 showed better anti-inflammatory activity compared to the standard drug diclofenac sodium in a histamine-induced paw edema model.[3]
Table 2: Anti-inflammatory Activity of Selected Pyrazole Analogs
| Compound | Assay | Result | Standard Drug | Reference |
| 19a | Adjuvant-induced arthritis (oral ED50) | 0.030 mg/kg | - | [2] |
| 19a | Collagen-induced arthritis (oral ED50) | 0.47 mg/kg | - | [2] |
| 19a | Yeast-induced hyperalgesia (ED30) | 7.4 mg/kg | - | [2] |
| 19a | COX-2 Inhibition (IC50) | 0.24 µM | - | [2] |
| 19a | COX-1 Inhibition (IC50) | > 100 µM | - | [2] |
| 4 | Histamine-induced paw edema (% inhibition) | Higher than standard | Diclofenac Sodium | [3] |
Carrageenan-Induced Paw Edema in Rats:
-
A group of rats is administered the test compound orally.
-
After a specific time, a sub-plantar injection of carrageenan is given into the hind paw to induce inflammation.
-
The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Histamine-Induced Paw Edema: This protocol is similar to the carrageenan-induced edema model, but histamine is used as the inflammatory agent to induce paw edema.[3]
COX Inhibition Assay: The ability of the compounds to inhibit COX-1 and COX-2 is determined using in vitro enzyme immunoassays. The assay measures the conversion of arachidonic acid to prostaglandins by the respective COX isoforms. The IC50 values are then calculated.
Caption: Selective COX-2 inhibition by pyrazole analogs reduces inflammation.
Antimicrobial Activity
Substituted pyrazoles have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
A study detailing the synthesis of novel pyrazole derivatives reported that compound 3 was highly active against the Gram-negative bacterium Escherichia coli (MIC: 0.25 μg/mL), and compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL), with both showing activity comparable to the standard drug Ciprofloxacin.[3] Compound 2 from the same series displayed significant antifungal activity against Aspergillus niger (MIC: 1 μg/mL), comparable to Clotrimazole.[3] Another study on pyrazole-4-carboxamide derivatives showed that several compounds exhibited significant antimicrobial potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4]
Table 3: Antimicrobial Activity of Selected Pyrazole Analogs
| Compound | Microorganism | MIC (µg/mL) | Standard Drug | Reference |
| 3 | Escherichia coli (Gram-negative) | 0.25 | Ciprofloxacin | [3] |
| 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | Ciprofloxacin | [3] |
| 2 | Aspergillus niger (Fungus) | 1 | Clotrimazole | [3] |
Agar Well Diffusion Method:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Wells of a specific diameter are made in the agar.
-
A defined volume of the test compound solution (at a known concentration) is added to each well.
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination:
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
-
A standardized suspension of the test microorganism is added to each well.
-
The plates are incubated, and the lowest concentration of the compound that completely inhibits the visible growth of the microorganism is determined as the MIC.
Caption: Workflow for the evaluation of antimicrobial activity of pyrazole analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on anti-inflammatory agents. IV. Synthesis and pharmacological properties of 1,5-diarylpyrazoles and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique photophysical properties. A thorough spectroscopic analysis is paramount to confirm their synthesis, elucidate their structure, and understand their electronic properties. This guide provides a comparative overview of the key spectroscopic techniques used in the characterization of substituted pyrazole compounds, supported by experimental data and detailed methodologies.
Comparative Spectroscopic Data
The following tables summarize typical quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy for a series of substituted pyrazole derivatives. These values can serve as a reference for researchers working with similar compounds.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles in CDCl₃
| Compound/Substituent | H-3 | H-4 | H-5 | Other Protons |
| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) |
| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) |
| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | 8.01 (s) | - | 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃) |
Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the pyrazole ring.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles in CDCl₃
| Compound/Substituent | C-3 | C-4 | C-5 | Other Carbons |
| 3,5-Dimethylpyrazole | 146.0 | 105.0 | 146.0 | 13.5 (2xCH₃) |
| 1-Phenyl-3-methyl-5-aminopyrazole | 149.0 | 90.0 | 140.0 | 139.5, 129.0, 125.0, 120.0 (Ar-C), 12.0 (CH₃) |
| 4-Nitro-1-phenylpyrazole | 140.0 | 125.0 | 130.0 | 138.0, 129.5, 128.0, 121.0 (Ar-C) |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | 148.0 | 110.0 | 142.0 | 164.0 (C=O), 139.0, 129.0, 127.0, 125.0 (Ar-C), 60.0 (OCH₂), 14.0 (OCH₂CH₃), 13.0 (CH₃) |
Table 3: Key FT-IR Absorption Bands (cm⁻¹) for Substituted Pyrazoles
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |
| N-H stretch (if unsubstituted at N1) | 3100 - 3500 | Broad band, indicating hydrogen bonding. |
| C-H stretch (aromatic) | 3000 - 3100 | |
| C-H stretch (aliphatic) | 2850 - 3000 | |
| C=O stretch (e.g., in carboxylates) | 1700 - 1750 | Strong absorption. |
| C=N stretch (pyrazole ring) | 1580 - 1650 | |
| C=C stretch (pyrazole ring) | 1400 - 1500 | |
| N-O stretch (nitro group) | 1500 - 1560 and 1300 - 1360 | Asymmetric and symmetric stretching, respectively. |
Table 4: UV-Vis Absorption Maxima (λmax, nm) and Molar Absorptivity (ε, M⁻¹cm⁻¹) in Methanol
| Compound/Substituent | λmax (nm) | ε (M⁻¹cm⁻¹) | Notes |
| Pyrazole | 210 | 3,160 | |
| 1-Phenylpyrazole | 252 | 15,800 | Red shift due to extended conjugation. |
| 4-Nitropyrazole | 285 | 8,000 | Presence of a chromophore. |
| Pyrano[2,3-c]pyrazole derivatives | 350 - 400 | ~10,000 - 20,000 | Exhibit strong absorption in the near-UV region.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: Bruker Avance (300 or 500 MHz) or equivalent NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the substituted pyrazole compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum at a specific frequency (e.g., 300 or 500 MHz).
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR:
-
Acquire the spectrum at a corresponding frequency (e.g., 75 or 125 MHz).
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts relative to the residual solvent peak or the internal standard (TMS at 0.00 ppm).[2]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity) to deduce the connectivity of atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Shimadzu, PerkinElmer, or equivalent FT-IR spectrometer.
Sample Preparation:
-
Solid Samples (KBr pellet):
-
Grind 1-2 mg of the pyrazole compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Solid or Liquid Samples (Attenuated Total Reflectance - ATR):
-
Place a small amount of the sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.
Data Analysis:
-
Identify the characteristic absorption bands (in cm⁻¹) corresponding to specific functional groups (e.g., N-H, C=O, C=N).[3]
-
Compare the obtained spectrum with literature data for known pyrazole derivatives.
UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule and determine its concentration.
Instrumentation: Shimadzu, Agilent, or equivalent UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the pyrazole compound of a known concentration (e.g., 10⁻³ M) in a suitable solvent (e.g., methanol, ethanol, acetonitrile).
-
Prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) from the stock solution. The solvent used for the dilutions must be the same as that used for the blank.
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum using the pure solvent as a blank.
-
Record the absorption spectrum of each sample solution over a specific wavelength range (e.g., 200-800 nm).
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax).[1]
-
If performing quantitative analysis, use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) or the concentration of an unknown sample.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for substituted pyrazole compounds.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of substituted pyrazoles.
Caption: Logical relationship between spectroscopic techniques and the information derived for pyrazole characterization.
References
A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for designing more potent and selective therapeutic agents. This guide provides a comparative analysis of the crystallographic data for several recently synthesized and biologically evaluated pyrazole derivatives, offering insights into their solid-state structures and intermolecular interactions.
Comparison of Crystallographic Data
The following tables summarize the key crystallographic parameters for two sets of bioactive pyrazole derivatives, providing a basis for their structural comparison.
Table 1: Crystallographic Data for Pyrazolone Derivatives I, II, and III [1]
| Parameter | Compound I | Compound II | Compound III |
| Chemical Name | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/n | P-1 | P2₁2₁2₁ |
These pyrazolone derivatives exhibit different crystal systems and space groups, indicating distinct packing arrangements in the solid state. The pyrazole ring in all three compounds is reported to be planar, and the molecules are linked by an elaborate system of N-H···O hydrogen bonds.[1]
Table 2: Crystallographic Data for Armed Pyrazole Derivatives L1, L2, and L3 [2]
| Parameter | Compound L1 | Compound L2 | Compound L3 |
| Chemical Name | N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine | 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid | ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1h-pyrazole-3-carboxylate |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | C2/c | P2₁/n | P-1 |
| Key Dihedral Angle (°) | 76.07 (N2–C7–N5–N19) | 62.12 (N34–C63–N22–N35) | 60.84 (N3–C8–N2–N1) |
These "armed" pyrazoles, functionalized with different substituents, show variations in their crystal packing and molecular conformations, as highlighted by the differing key dihedral angles. These structural nuances are believed to influence their observed antitumor, antifungal, and antibacterial activities.[2]
Experimental Protocols
The determination of the crystal structures for the pyrazole derivatives discussed involves a standard set of procedures in single-crystal X-ray diffraction. A generalized protocol is outlined below.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Selection and Mounting: A suitable single crystal of the pyrazole derivative is selected under a polarizing microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically around 100-120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined by full-matrix least-squares procedures, minimizing the difference between the observed and calculated structure factors.[1]
-
Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions. This data is then analyzed to understand the molecular conformation and crystal packing.
Visualization of a Key Anticancer Signaling Pathway
Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR pathway, a critical pathway in cancer that is a target for some pyrazole-based inhibitors.
Caption: PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by pyrazole derivatives.
Conclusion
The crystallographic studies of pyrazole derivatives reveal a rich diversity in their solid-state structures, which is influenced by the nature and position of various substituents. The comparative data presented in this guide underscore the importance of X-ray crystallography in elucidating the structural features that govern the biological activity of these potent molecules. A thorough understanding of their three-dimensional structures is paramount for the rational design of next-generation pyrazole-based therapeutics.
References
Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole, a substituted pyrazole with potential applications in medicinal chemistry and materials science. Given the possibility of isomeric products during synthesis, this document outlines the expected experimental data for the target compound and its likely alternatives, offering a clear framework for structural verification. The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry, leading to a wide array of biologically active compounds.[1][2]
Proposed Synthetic Pathway
The synthesis of this compound is anticipated to proceed via a two-step process starting from the commercially available 5-methyl-1H-pyrazole. The first step involves the N-alkylation with an ethylating agent, followed by regioselective iodination of the pyrazole ring. The regioselectivity of both alkylation and halogenation is a critical factor, with the potential for the formation of isomeric byproducts.[3][4]
Structural Validation and Comparison of Potential Products
The primary challenge in the synthesis of this compound is the potential for the formation of isomeric byproducts. The most likely isomers include the N1-ethyl-3-methyl and N2-ethyl-5-methyl pyrazoles, along with different iodination positions. This section provides a comparative summary of the expected analytical data for the target product and key alternatives to aid in their differentiation.
Data Presentation: Predicted Spectroscopic Data
The following table summarizes the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound and its potential isomeric byproduct, 1-ethyl-4-iodo-3-methyl-1H-pyrazole. These predictions are based on known substituent effects on the pyrazole ring system.[5][6][7]
| Compound | Structure | Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) | Predicted Mass Spectrum (m/z) |
| This compound | ![]() | H3: ~7.5-7.7 (s)CH₂ (ethyl): ~4.0-4.2 (q)CH₃ (methyl): ~2.3-2.5 (s)CH₃ (ethyl): ~1.3-1.5 (t) | C3: ~140-142C4: ~60-65C5: ~148-150CH₂ (ethyl): ~45-48CH₃ (methyl): ~10-12CH₃ (ethyl): ~14-16 | [M]⁺: 250[M-C₂H₅]⁺: 221[M-I]⁺: 123 |
| 1-ethyl-4-iodo-3-methyl-1H-pyrazole | ![]() | H5: ~7.4-7.6 (s)CH₂ (ethyl): ~4.0-4.2 (q)CH₃ (methyl): ~2.1-2.3 (s)CH₃ (ethyl): ~1.3-1.5 (t) | C3: ~148-150C4: ~60-65C5: ~135-137CH₂ (ethyl): ~45-48CH₃ (methyl): ~12-14CH₃ (ethyl): ~14-16 | [M]⁺: 250[M-C₂H₅]⁺: 221[M-I]⁺: 123 |
Experimental Protocols
Detailed and accurate structural elucidation relies on the careful execution of key analytical techniques. The following are generalized protocols for the characterization of the reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum on the same instrument.
-
Use a proton-decoupled sequence.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, especially in cases of complex spectra or unexpected products, acquire 2D NMR spectra.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the source. Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
EI-MS: Introduce the sample via a direct insertion probe or through a GC inlet. This method will provide the molecular ion [M]⁺ and characteristic fragmentation patterns.[8]
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak to confirm the molecular weight of the product. The isotopic pattern of iodine (a single stable isotope at m/z 127) will be distinct from that of bromine or chlorine containing compounds.[9][10]
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for synthesizing and validating the structure of this compound.
References
- 1. 1-Ethyl-4-iodo-1H-pyrazol-3-amine | 1354705-55-7 | Benchchem [benchchem.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
In Vitro Biological Screening of Novel Pyrazole-Based Compounds: A Comparative Guide
The relentless pursuit of novel therapeutic agents has positioned pyrazole-based compounds at the forefront of medicinal chemistry. Their versatile scaffold allows for diverse functionalization, leading to a broad spectrum of biological activities. This guide provides a comparative analysis of the in vitro biological screening of recently developed pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and advancement of these promising compounds.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Novel pyrazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The in vitro anticancer activity is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Comparative Anticancer Activity of Pyrazole Derivatives
The following table summarizes the in vitro anticancer activity of several novel pyrazole-based compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| 168 | MCF-7 (Breast) | 2.78 ± 0.24 | Cisplatin | 15.24 ± 1.27 | [1] |
| 161a | A-549 (Lung) | 4.91 | 5-Fluorouracil | 59.27 | [1] |
| 161b | A-549 (Lung) | 3.22 | 5-Fluorouracil | 59.27 | [1] |
| 163 | HepG-2 (Liver) | 12.22 | Doxorubicin | 11.21 | [1] |
| 163 | HCT-116 (Colon) | 14.16 | Doxorubicin | 12.46 | [1] |
| 163 | MCF-7 (Breast) | 14.64 | Doxorubicin | 13.45 | [1] |
| 9 | EKVX (Non-small cell lung) | 1.9 | Sorafenib | 1.90 (GI50 MG-MID) | [2][3] |
| 6a | HOP-92 (Non-small cell lung) | 1.65 (GI50) | - | - | [2][3] |
| 7 | HOP-92 (Non-small cell lung) | 1.61 (GI50) | - | - | [2][3] |
| 3d | MCF-7 (Breast) | 10 | - | - | [4] |
| 3e | MCF-7 (Breast) | 12 | - | - | [4] |
| 5a | MCF-7 (Breast) | 14 | - | - | [4] |
| 6b | HNO-97 | 10.5 | - | - | [5] |
| 6d | HNO-97 | 10 | - | - | [5] |
| 1 | HCC1937 (Breast) | < 50 | - | - | [6] |
| 1 | HeLa (Cervical) | < 50 | - | - | [6] |
| 12d | A2780 (Ovarian) | Not specified | - | - | [7] |
| 6(b) | MCF7 (Breast) | < 10 (GI50) | - | - | [8] |
| 8(b) | MCF7 (Breast) | < 10 (GI50) | - | - | [8] |
| 14(b) | MCF7 (Breast) | < 10 (GI50) | - | - | [8] |
| 34d | HeLa (Cervical) | 10.41 ± 0.217 | Doxorubicin | 9.76 ± 0.114 | [9] |
| 34d | DU-145 (Prostate) | 10.77 ± 0.124 | Doxorubicin | 9.00 ± 0.721 | [9] |
Experimental Protocol: MTT Assay for Anticancer Screening
The antiproliferative activity of novel pyrazole compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin, Cisplatin) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Workflow for in vitro anticancer screening using the MTT assay.
Many pyrazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key signaling pathways involved is the EGFR/AKT pathway.
Inhibition of the EGFR/AKT signaling pathway by pyrazole compounds.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi. The in vitro antimicrobial activity is often determined using the agar well diffusion method and by determining the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Activity of Pyrazole Derivatives
The following table presents the antimicrobial screening results for several novel pyrazole compounds against various bacterial and fungal strains. The activity is often compared to standard antimicrobial drugs.
| Compound ID | Microbial Strain | Activity | Standard Drug | Reference |
| 4 | Escherichia coli | Moderate to good | - | [10] |
| 6e | Candida albicans | Moderate to good | - | [10] |
| - | MRSA | Moderate to potent | - | [5] |
| - | E. coli | Superior to MRSA activity | - | [5] |
| - | Gram-positive & Gram-negative bacteria | Good to moderate | - | [11] |
| 2a-e | Staphylococcus aureus | Potent | Rifampicin, Ampicillin | [12] |
| 4a-e | Candida albicans | Potent | Rifampicin, Ampicillin | [12] |
| 3 | Escherichia coli | MIC: 0.25 µg/mL | Ciprofloxacin | [13] |
| 4 | Streptococcus epidermidis | MIC: 0.25 µg/mL | Ciprofloxacin | [13] |
| 2 | Aspergillus niger | MIC: 1 µg/mL | Clotrimazole | [13] |
| AP-1, 3, 4, 7, 9, 10, 11 | Various microbes | Good activity | - | [14] |
Experimental Protocol: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical substances.
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Plate Pouring: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) and a standard antibiotic are added to the wells.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Workflow for the agar well diffusion method for antimicrobial screening.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a multitude of diseases. Pyrazole derivatives have been investigated for their potential to mitigate the inflammatory response, often by inhibiting key enzymes like cyclooxygenases (COX).
Comparative Anti-inflammatory Activity of Pyrazole Derivatives
The anti-inflammatory potential of novel pyrazoles is evaluated through various in vitro and in vivo assays. A common in vitro method is the Human Red Blood Cell (HRBC) membrane stabilization assay.
| Compound ID | Assay | Activity | Standard Drug | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM (COX-2) vs 4.5 µM (COX-1) | - | [15] |
| - | LPS-stimulated RAW 264.7 macrophages | 85% IL-6 reduction at 5 µM | - | [15] |
| 4 | Carrageenan-induced paw edema | Better than standard | Diclofenac sodium | [13] |
| 4a-d, 5a-d | HRBC membrane stabilization | Moderate activity | Diclofenac sodium | [16] |
| IV a-f | Carrageenan-induced rat paw edema | 45.58-67.32% inhibition | Ibuprofen (76.45% inhibition) | [17] |
Experimental Protocol: HRBC Membrane Stabilization Method
This in vitro assay assesses the anti-inflammatory activity of substances by measuring their ability to stabilize the membrane of red blood cells when subjected to hypotonic stress.
-
Blood Sample Preparation: Fresh whole human blood is collected and centrifuged to separate the red blood cells (RBCs). The RBCs are washed with isotonic saline.
-
RBC Suspension: A suspension of RBCs is prepared in isotonic buffer.
-
Assay Mixture: The reaction mixture consists of the RBC suspension, the test compound at various concentrations, and a hypotonic solution (to induce hemolysis). A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.
-
Incubation: The mixtures are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Centrifugation: After incubation, the mixtures are centrifuged to pellet the intact RBCs.
-
Hemoglobin Estimation: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).
-
Calculation: The percentage of membrane stabilization is calculated by comparing the absorbance of the test samples with that of the control (hypotonic-lysed cells).
Logical relationship in the HRBC membrane stabilization assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spast.org [spast.org]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. wjpsonline.com [wjpsonline.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole, ensuring compliance and minimizing risk.
Quantitative Data Summary from Related Compounds
To better understand the potential hazards and inform disposal decisions, the following table summarizes key safety and disposal information from the SDSs of analogous iodinated pyrazole compounds.
| Compound Name | CAS Number | Hazard Statements | Disposal Considerations |
| 1-Methyl-4-iodo-1H-pyrazole | 39806-90-1 | Causes skin and serious eye irritation. May cause respiratory irritation. | Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[3] |
| 5-Iodo-1-methyl-1H-pyrazole | 34091-51-5 | Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. | Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4] |
| 3-Iodo-1-methyl-1H-pyrazole | 92525-10-5 | Causes skin irritation. Causes serious eye irritation. | Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] |
| Pyrazole (general) | 288-13-1 | Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage. | Dispose of properly. Do not let product enter drains.[6] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on best practices for handling hazardous chemical waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
2. Waste Identification and Segregation:
-
This compound should be classified as hazardous chemical waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.[7]
3. Containerization:
-
Place the waste in a designated, properly labeled, and sealable container. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
5. Scheduling Professional Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for pickup and proper disposal.[1]
-
Provide them with the full chemical name and any available safety information. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal in accordance with local, regional, and national regulations.[3][5]
Important Considerations:
-
Do not dispose of this compound down the sink or in regular trash.
-
Do not attempt to neutralize the chemical unless you have a validated and approved protocol from your EHS office.
-
In case of a spill, follow your laboratory's established spill response procedure. Generally, this involves evacuating the area, containing the spill with an inert absorbent material, and then collecting the material into a sealed container for disposal as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-ethyl-4-iodo-5-methyl-1H-pyrazole
Essential Safety and Handling Guide for 1-ethyl-4-iodo-5-methyl-1H-pyrazole
This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Summary
Hazard Classification of Structurally Similar Compounds
| Hazard Classification | Signal Word | Hazard Statement Codes | Target Organs |
| Skin Corrosion/Irritation Category 2 | Warning | H315 | Skin |
| Serious Eye Damage/Eye Irritation Category 1/2A | Danger/Warning | H318, H319 | Eyes |
| Specific target organ toxicity — single exposure Category 3 | Warning | H335 | Respiratory system |
This data is compiled from SDSs of similar iodinated pyrazole compounds and should be used as a precautionary guideline.[1][2][4][5]
Operational Plan: Safe Handling
Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.[6] The minimum required PPE includes:
-
Eye and Face Protection : Chemical splash goggles that meet ANSI Z.87.1 standards are required.[7][8] A face shield should be worn over safety glasses or goggles when there is a risk of splashing.[9][10]
-
Hand Protection : Disposable nitrile gloves are the minimum requirement for incidental contact.[8][10] For prolonged handling, consider double-gloving or using heavier-duty chemical-resistant gloves.[10] Gloves must be inspected before use and changed immediately if contaminated.[5]
-
Body Protection : A properly fitting, buttoned lab coat should be worn to protect the skin.[8] Long pants and closed-toe shoes are also required to ensure no skin is exposed.[7][8]
-
Respiratory Protection : All handling of solid or volatile forms of this compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be necessary.[6][8]
Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with good airflow.[1][11]
-
Eyewash and Safety Shower : Ensure that an operational eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer : If working with a solid, conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation of dust. Use anti-static and spark-proof equipment where possible.[11]
-
Solution Preparation : When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2] Decontaminate all work surfaces.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Chemical Waste : All unused or waste this compound, as well as solutions containing it, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must also be disposed of as hazardous waste.[5]
Disposal Procedure
-
Containerization : Use a chemically compatible container for waste collection. Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Do not dispose of this chemical down the drain or in regular trash.[1][5] Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


